Product packaging for Cyclohexane(Cat. No.:CAS No. 68512-15-2)

Cyclohexane

Cat. No.: B7769873
CAS No.: 68512-15-2
M. Wt: 84.16 g/mol
InChI Key: XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description

Cyclohexane is a cyclic alkane with the molecular formula C6H12, widely recognized as a volatile, non-polar solvent with a boiling point of 80.7 °C . Its most significant industrial application is as a pivotal precursor in the synthesis of adipic acid and caprolactam, which are the fundamental building blocks for Nylon 6 and Nylon 6,6 polymers . This positions it as an essential compound in the textiles and automotive industries. In the laboratory, its non-polar nature and density of 0.779 g/cm³ make it an ideal solvent for dissolving oils, fats, resins, and other non-polar substances, and it is commonly used in coatings, adhesives, and as a medium for chemical reactions . A prominent area of modern research involves its role in material science. Recent studies utilize this compound as a model substrate for developing innovative catalytic processes. For instance, advanced WO3/C3N4 Z-scheme heterojunction photocatalysts have been designed to efficiently oxidize this compound to cyclohexanone and cyclohexanol (KA oil) using visible light and O2 under ambient conditions, offering a safer and more sustainable alternative to traditional high-temperature industrial processes . Furthermore, this compound's derivatives are being explored for cutting-edge biomedical applications. Novel lipid nanoparticles (LNPs) formulated with this compound-based ionizable lipids have demonstrated high efficacy and reduced liver toxicity in repeated dosing regimens for mRNA-based protein replacement therapies, showing promise in treating metabolic disorders like phenylketonuria (PKU) in mouse models . The chair conformation is the most stable form of the this compound ring, minimizing steric strain . From an environmental and analytical perspective, this compound's behavior and separation from azeotropic mixtures, such as with ethanol, are actively studied using advanced techniques like extractive distillation with ionic liquids, which is critical for green separation and high-purity recovery in industrial processes . This product is provided for research and development purposes in a controlled laboratory setting. It is strictly for research use only (RUO) and is not intended for, and must not be used for, human or veterinary diagnostics, therapeutic applications, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12 B7769873 Cyclohexane CAS No. 68512-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane
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InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
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InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC1
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Molecular Formula

C6H12
Record name CYCLOHEXANE
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Related CAS

25012-93-5
Record name Poly(hexamethylene)
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DSSTOX Substance ID

DTXSID4021923
Record name Cyclohexane
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Molecular Weight

84.16 g/mol
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Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]
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Boiling Point

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78
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URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9
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Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.
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Color/Form

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F]

CAS No.

110-82-7
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Melting Point

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F
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Advanced Spectroscopic and Structural Elucidation of Cyclohexane

Vibrational Spectroscopy for Conformational Dynamics

Vibrational spectroscopy serves as a powerful tool for investigating the conformational landscape of cyclohexane (B81311). The distinct vibrational modes associated with different conformations allow for their identification and characterization.

Infrared Absorption Spectroscopy Studies

Infrared (IR) absorption spectroscopy has been instrumental in confirming the predominant conformation of this compound. Early studies of this compound vapor revealed a number of observed bands in the 700–1350 cm⁻¹ region that are consistent with the highly symmetric and stable chair conformation (D3d symmetry). researchgate.net This "chair" form is significantly more stable than the "boat" or "twist-boat" conformations. researchgate.net The chair conformation of this compound has 48 normal vibrational modes. ifo.lviv.uaacs.org These vibrational modes include 12 C-H stretching vibrations, 6 H-C-H bending vibrations, 6 C-C-C bending vibrations, and 18 CH2 rocking and twisting vibrations. ifo.lviv.ua Low-temperature IR spectroscopy has been used to directly measure the enthalpy difference between the chair and the higher-energy twist conformation, determining the chair to be 5.5 kcal/mol lower in enthalpy. masterorganicchemistry.commasterorganicchemistry.com

Time-Resolved Infrared Spectroscopy for Solvent Interactions

Time-resolved infrared (TRIR) spectroscopy provides a window into the fast dynamics of solvent-solute interactions. In these experiments, this compound is often used as a non-polar solvent to study the behavior of other molecules. For instance, TRIR studies have monitored the reactions of photogenerated singlet carbene intermediates, showing competition between ylide formation and C-H insertion when reacting with various solvent molecules, including this compound. nih.gov In other studies, the photoexcitation of metal carbonyls like Cr(CO)₆ or W(CO)₆ in this compound leads to the formation of a transient M(CO)₅:C₆H₁₂ complex. byu.edubyu.edu The subsequent replacement of the weakly bound this compound by other molecules can be followed in real-time, providing kinetic data on these solvent exchange reactions. byu.edubyu.edu

TRIR has also been employed to observe the dynamics of solvation and hydrogen bond reorganization. acs.org For example, the vibrational frequency of the C=O stretch in formylperylene shows negligible spectral shift over tens of picoseconds when in nonpolar this compound, which contrasts with the significant shifts observed in polar solvents. acs.org Similarly, the interaction of CN radicals with this compound in a solvent mixture has been explored using transient absorption, revealing details about complexation and hydrogen abstraction processes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for the detailed study of this compound's conformational equilibria and the exchange rates between different conformers.

Conformational Equilibria Analysis via Carbon-13 NMR

Carbon-13 (¹³C) NMR spectroscopy, particularly at variable temperatures, is a powerful method for quantifying the conformational equilibria in this compound and its derivatives. rsc.org At room temperature, the rapid interconversion of the two chair forms of this compound results in a single, averaged signal in the ¹³C NMR spectrum. However, at low temperatures, this ring flip becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers. libretexts.orgrsc.org

By integrating the signals of the different conformers at low temperatures, the equilibrium constant and the free energy difference (A-value) can be determined. For instance, low-temperature ¹³C NMR studies have been used to determine the conformational energies for various substituted cyclohexanes. rsc.org The investigation of methylthis compound (B89554) at -110°C shows that the equatorial form constitutes 99% of the mixture. libretexts.org

CompoundMethodConformational Energy Difference (A-value, kcal/mol)
Methylthis compoundVariable Temperature ¹³C NMR1.92
Cyclohexanol (B46403)Low-Temperature ¹³C NMR1.02
Nitrothis compoundLow-Temperature ¹³C NMR1.27

This table presents conformational energy differences determined by ¹³C NMR studies for various monosubstituted cyclohexanes. rsc.orgrsc.org

Deuterium (B1214612) Labeling in Spectroscopic Assignments

Deuterium labeling is a crucial technique used in conjunction with NMR spectroscopy to simplify complex spectra and isolate specific interactions. In the study of this compound's conformational dynamics, this compound-d₁₁ (a this compound molecule with eleven deuterium atoms and one proton) is often used. jove.com This labeling strategy prevents proton-proton spin-spin coupling, resulting in a simplified ¹H NMR spectrum where the signal of the single proton can be clearly observed as it flips between axial and equatorial positions. jove.com At room temperature, a single sharp peak is observed due to rapid interconversion. As the temperature is lowered, this peak broadens and eventually separates into two distinct signals for the axial and equatorial protons. jove.com

Deuterium labeling is also employed to probe intermolecular interactions in solution. For example, studies have used deuterated this compound (this compound-d₁₂) as a non-interacting solvent to study the behavior of other molecules, such as iridium complexes, without interference from solvent signals. rsc.org It has also been used in competitive binding studies to demonstrate that ligand exchange is reversible and rapid at room temperature. nih.gov

X-ray Diffraction and Scattering Techniques for Structural Characterization

X-ray diffraction provides definitive information about the three-dimensional structure of molecules in the crystalline solid state. Studies of this compound have revealed different solid phases depending on the temperature. This compound undergoes an isothermal transition at 186 K. Phase I is stable between 186 K and the melting point (279.8 K), while Phase II exists below 186 K. iucr.org

X-ray diffraction analysis of a single crystal of Phase II at 115 K confirmed that the molecule adopts a chair conformation. iucr.org The crystal structure was determined to be monoclinic with the space group C2/c. iucr.org The chair-shaped molecule shows slight but significant deviations from ideal D₃d symmetry. iucr.org

Phase I is a plastic-crystalline phase, characterized by long-range positional order of the molecules but significant orientational disorder. iucr.orgnih.gov The crystal structure of this phase is cubic (space group Fm3m). iucr.orgnih.gov The molecules undergo reorientational motions, and models have been proposed where the molecule is disordered over multiple equivalent positions. iucr.orgnih.gov

X-ray diffraction has also been applied to study the structure of liquid this compound and its derivatives, providing information on intermolecular ordering and the average distances between molecules. icm.edu.pltandfonline.com

PhaseTemperature (K)Crystal SystemSpace GroupKey Findings
Phase I195CubicFm3mPlastic phase with orientational disorder. iucr.org
Phase II115MonoclinicC2/cChair conformation confirmed; slight deviation from D3d symmetry. iucr.org

This table summarizes the crystallographic data for the two solid phases of this compound as determined by X-ray diffraction.

Time-Resolved X-ray Liquidography for Reaction Dynamics in Solution

Time-Resolved X-ray Liquidography (TRXL), also known as time-resolved X-ray solution scattering, is a powerful experimental technique used to probe the structural dynamics of chemical reactions directly in the liquid phase. mdpi.com It combines the structural sensitivity of X-ray diffraction with the high time resolution of pulsed X-ray sources, typically from a synchrotron, allowing for the direct observation of transient intermediates and their structural evolution during a reaction. nih.govacs.org The current time resolution of TRXL is typically around 100 picoseconds, limited by the X-ray pulse duration from synchrotrons. acs.org

In a typical TRXL experiment, a pump laser pulse initiates a chemical reaction in a sample solution, and a synchronized, delayed X-ray probe pulse is scattered by the evolving molecular structures. The resulting time-dependent X-ray solution scattering patterns are analyzed to elucidate the kinetics and structures of transient species. nih.gov This method is particularly valuable for understanding how solvents influence reaction pathways and dynamics. mdpi.comnih.gov

This compound is often employed as a non-polar solvent in TRXL studies to investigate reaction dynamics in the absence of strong solute-solvent interactions that are present in polar solvents like methanol (B129727). nih.govnih.gov Research has focused on model reactions, such as the photodissociation of haloalkanes, to understand fundamental steps of chemical reactions, including bond cleavage and formation, and the behavior of radical intermediates.

Research Findings in this compound

Studies on the photodissociation of 1,2-diiodoethane (B146647) (C₂H₄I₂) and 1,2-diiodotetrafluoroethane (B1220659) (C₂F₄I₂) in this compound using TRXL have provided significant insights into reaction mechanisms.

Upon photoexcitation of C₂H₄I₂ in this compound, the C-I bond breaks, forming a C₂H₄I radical intermediate. This intermediate was found to have a bridged structure in this compound, as opposed to a classical structure. nih.gov The subsequent reaction proceeds through two competing pathways: the formation of a C₂H₄I-I isomer and direct dissociation into ethylene (B1197577) (C₂H₄) and an iodine atom. This contrasts with the reaction in methanol, where only the formation of the isomer is observed. nih.gov Furthermore, the C₂H₄I-I isomer exhibits a lifetime that is an order of magnitude shorter in this compound than in methanol, highlighting the significant influence of solvent polarity on the reaction dynamics. nih.gov

For the photodissociation of C₂F₄I₂ in this compound, TRXL experiments revealed that after the initial C-I bond cleavage, the resulting C₂F₄I• radical can undergo a secondary dissociation to form C₂F₄ and an iodine radical. mdpi.com The study also determined the bimolecular rate constant for the non-geminate recombination of two iodine radicals to form molecular iodine. mdpi.com A key finding was that the solvent dependence of the C₂F₄I₂ photoreaction is less pronounced than that of C₂H₄I₂. mdpi.comnih.gov However, the recombination of iodine radicals to form I₂ was found to be slower in this compound compared to methanol. mdpi.comnih.gov

These studies demonstrate the utility of TRXL in mapping out entire reaction pathways in solution and in determining the precise structures of short-lived intermediates, providing a benchmark for theoretical calculations such as Density Functional Theory (DFT). mdpi.comnih.gov

Table 1: Kinetic Parameters for the Photodissociation of C₂F₄I₂ in this compound Data extracted from a Time-Resolved X-ray Liquidography study. mdpi.com

Reaction StepDescriptionRate ConstantTime Constant
Secondary DissociationC₂F₄I• → C₂F₄ + I•3.44 ± 2.9 × 10⁹ s⁻¹292 ± 34 ps
Nongeminate RecombinationI• + I• → I₂1.1 ± 0.8 × 10¹⁰ M⁻¹s⁻¹-

Table 2: Comparison of Reaction Pathways of C₂H₄I₂ Photodissociation in Different Solvents Findings based on Time-Resolved X-ray Liquidography. nih.gov

SolventIntermediate (C₂H₄I radical)Reaction PathwaysIsomer (C₂H₄I-I) Lifetime
This compound Bridged Structure1. Isomer Formation2. Direct DissociationShorter (by an order of magnitude)
Methanol -Isomer Formation OnlyLonger

Conformational Analysis and Energetics in the Cyclohexane Series

Theoretical Frameworks of Cyclohexane (B81311) Conformations

The non-planar nature of the this compound ring allows for a variety of spatial arrangements of its atoms, known as conformers. These conformers can interconvert through rotations about single bonds, and their relative stabilities are a key aspect of this compound chemistry.

Chair, Boat, and Twist-Boat Isomers and Interconversion Pathways

This compound can exist in several conformations, with the most significant being the chair, boat, and twist-boat (or skew-boat) forms. orgoreview.com The chair conformation is the most stable and, at room temperature, accounts for over 99.9% of this compound molecules in a sample. wikipedia.org This stability arises from the fact that all carbon-carbon bonds are staggered, minimizing torsional strain, and the bond angles are very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org

The boat conformation is significantly less stable than the chair. It suffers from torsional strain due to eclipsing interactions between hydrogens on four of its carbon atoms. libretexts.org Additionally, there is a significant steric hindrance between the two "flagpole" hydrogens, which are positioned at the "prow" and "stern" of the boat and are in close proximity to each other. libretexts.org

A more stable alternative to the boat conformation is the twist-boat conformation . This conformer is formed by a slight twisting of the boat structure, which alleviates some of the torsional strain and reduces the steric repulsion between the flagpole hydrogens. libretexts.org While more stable than the boat, the twist-boat is still of higher energy than the chair conformation. orgoreview.com

The interconversion between these conformers follows a specific pathway. Starting from a chair conformation, the ring must pass through a high-energy half-chair transition state to reach the twist-boat conformation. orgoreview.commasterorganicchemistry.com From the twist-boat, the molecule can proceed to the boat conformation or to another twist-boat, and eventually, through another half-chair transition state, to the inverted chair conformation. wikipedia.org

The relative energies of these conformations are as follows:

ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)
Chair00
Twist-Boat5.523
Boat6.929
Half-Chair1042

Note: The energy values are approximate and can vary slightly depending on the source.

Ring Inversion Dynamics and Activation Barriers

The process by which one chair conformation of this compound converts into the other is known as ring inversion or a "chair flip." During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org This interconversion is rapid at room temperature. davuniversity.org

The energy barrier for the chair-to-chair interconversion is approximately 10 kcal/mol (42 kJ/mol), which corresponds to the energy of the half-chair transition state. orgoreview.commasterorganicchemistry.com This barrier is low enough to be easily overcome by the thermal energy available at room temperature, leading to a rapid equilibrium between the two chair forms.

Quantitative Assessment of Conformational Equilibria

The position of the conformational equilibrium in substituted cyclohexanes can be quantified by determining the thermodynamic parameters associated with the ring inversion.

Experimental Determination of Conformational Enthalpies and Entropies

The relative stabilities of conformers are determined by the Gibbs free energy difference (ΔG°) between them. This free energy difference is a function of both enthalpy (ΔH°) and entropy (ΔS°). For monosubstituted cyclohexanes, the equilibrium lies between the conformer with the substituent in the axial position and the one with the substituent in the equatorial position.

Experimental techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in determining the conformational enthalpies and entropies for various substituents. rsc.org By measuring the equilibrium constant at different temperatures, the values of ΔH° and ΔS° can be calculated.

Below is a table of experimentally determined conformational enthalpies and entropies for some common alkyl substituents. A negative ΔH° indicates that the equatorial conformer is enthalpically favored.

Substituent-ΔH° (kcal/mol)ΔS° (cal/mol·K)
Methyl1.75-0.03
Ethyl1.600.64
Isopropyl1.522.31

Data from reference rsc.org

Anomeric and Stereoelectronic Effects in Substituted Cyclohexanes

In certain substituted cyclohexanes, particularly those containing heteroatoms, the conformational equilibrium can be influenced by stereoelectronic effects. The anomeric effect is a prime example, where a substituent at a carbon adjacent to a heteroatom in the ring shows a preference for the axial position, contrary to what would be expected based on steric considerations alone. wikipedia.org

This effect is attributed to a stabilizing interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the C-X bond (where X is the substituent). researchgate.net This interaction is most effective when the lone pair and the C-X bond are anti-periplanar, a condition met in the axial conformation. While the anomeric effect is most pronounced in heterocyclic systems like tetrahydropyrans, analogous stereoelectronic interactions can also influence the conformational preferences in this compound derivatives. acs.orgnih.gov

Substituent Effects on this compound Conformation

The size and nature of a substituent significantly impact the conformational equilibrium of a this compound ring. Generally, substituents prefer the more spacious equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring.

The preference for the equatorial position is quantified by the A-value , which is the Gibbs free energy difference (-ΔG°) between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. The A-value is a measure of the steric bulk of the substituent. masterorganicchemistry.com For example, the tert-butyl group has a very large A-value, effectively "locking" the this compound ring in the conformation where the tert-butyl group is equatorial. masterorganicchemistry.com

Below is a table of A-values for a variety of common substituents.

Substituent (X)A-value (kcal/mol)
F0.24
Cl0.4
Br0.2-0.7
I0.4
OH0.6 (0.9 in H-bonding solvents)
OMe0.7
OAc0.7
SH1.2
SMe1.0
NH₂1.2 (1.8 in H-bonding solvents)
NHMe1.0
NMe₂2.1
NO₂1.0
CN0.2
COOH1.2
COO⁻2.2
COOMe1.1
CH₃1.8
CH₂CH₃2.0
i-C₃H₇2.2
c-C₆H₁₁2.2
t-C₄H₉> 4.5
C₆H₅3.0
C≡CH0.2

Data compiled from references masterorganicchemistry.comubc.ca

A-Value Reinvestigation and Computational Refinements

The conformational preference of a substituent on a this compound ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. wikipedia.org A positive A-value indicates a preference for the equatorial position. wikipedia.org Traditionally, these values were determined experimentally, often through NMR spectroscopy at low temperatures. nih.govmasterorganicchemistry.com However, recent advancements in computational chemistry have allowed for the reinvestigation and refinement of these values, providing a deeper understanding of the underlying energetic contributions. researchgate.nettandfonline.com

High-level quantum chemical methods are now employed to calculate the ring-flip energies of monosubstituted and polysubstituted cyclohexanes with high accuracy. researchgate.nettandfonline.com These computational approaches allow for the systematic evaluation of various substituents and can dissect the energy differences into enthalpic and entropic components. wikipedia.org For instance, ab initio methods like MP2 and DFT functionals such as B3LYP, when paired with appropriate basis sets, have been used to calculate the conformational energies of alkylcyclohexanes, showing good correlation with experimental A-values. acs.org

These computational studies have not only refined existing A-values but have also extended the concept to systems that are difficult to study experimentally. tandfonline.com However, research indicates that simple linear combinations of A-values may not be sufficient for accurately predicting the conformational energies in polyhalogenated cyclohexanes, suggesting that more complex interactions are at play. tandfonline.com

Table 1: Comparison of Experimental and Calculated A-Values for Various Substituents

SubstituentExperimental A-Value (kcal/mol)Calculated A-Value (MP2/6-31G(d)//6-31G(d)) (kcal/mol) acs.org
-CH₃ (Methyl)1.70 masterorganicchemistry.com1.96
-CH₂CH₃ (Ethyl)1.75 masterorganicchemistry.com1.80
-CH(CH₃)₂ (Isopropyl)2.15 masterorganicchemistry.com1.60
-C(CH₃)₃ (tert-Butyl)~5.0 masterorganicchemistry.com5.45
-Br (Bromo)0.38-0.48 masterorganicchemistry.comN/A
-OH (Hydroxyl)0.87 masterorganicchemistry.comN/A

Steric and Electronic Influences on Axial-Equatorial Preferences

The preference for a substituent to occupy the equatorial position is primarily attributed to the avoidance of steric strain. msu.edu In the axial position, a substituent experiences destabilizing 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the two axial hydrogens on the same side of the ring. pressbooks.publibretexts.org The magnitude of this steric hindrance generally increases with the size of the substituent, which is reflected in larger A-values for bulkier groups. pressbooks.pub

However, the axial-equatorial preference is not solely governed by sterics; electronic effects also play a crucial role. nih.gov Hyperconjugation, an interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, can influence conformational equilibria. nih.govnih.gov In substituted cyclohexanes, hyperconjugative interactions between C-C or C-H sigma (σ) bonds of the ring and the C-X sigma-antibonding (σ*) orbital of the substituent can stabilize certain conformations. nih.gov Studies on cyclohexyl esters have shown that such hyperconjugative interactions, along with steric effects, are determinant factors for the position of the conformational equilibrium. nih.gov In some cases, these electronic factors can be significant enough to favor the axial conformer, contrary to what would be predicted based on steric bulk alone. nih.govnih.gov The interplay between steric repulsion and stabilizing electronic interactions like hyperconjugation is therefore critical in determining the final conformational preference. nih.gov

Advanced Computational Approaches to Conformational Analysis

The development of sophisticated computational methods has revolutionized the study of this compound conformations, allowing for highly accurate calculations of geometries, energies, and transitional pathways that are often difficult to probe experimentally.

Ab-Initio and Quantum Chemical Calculations of Conformers

Ab-initio methods, which are based on quantum mechanics from first principles without empirical parameters, provide a rigorous approach to studying this compound conformers. ijert.orgijert.org These calculations can be used to perform geometry optimizations to find the equilibrium structures of different conformers, such as the chair, boat, and twist-boat forms. ijert.orgijert.org By calculating the energies of these optimized structures, their relative stabilities can be determined. aip.org

A key aspect of these calculations is the determination of zero-point energies (ZPE), which are corrections to the electronic energy that account for the vibrational motion of the molecule at 0 K. ijert.org Frequency calculations not only provide ZPE corrections but also help to characterize the nature of the stationary points on the potential energy surface. ijert.org A stable conformer (a minimum) will have all real vibrational frequencies, whereas a transition state will have exactly one imaginary frequency. ijert.org For example, ab-initio calculations have confirmed that the chair conformation is the global minimum, while the boat conformation is a transition state for the interconversion between two twist-boat forms. ijert.org

Density Functional Theory (DFT) for Energy Differences and Geometries

Density Functional Theory (DFT) has become a widely used tool for conformational analysis due to its favorable balance of accuracy and computational cost. rsc.org DFT methods are used to determine the binding energies and geometric structures of this compound's conformational isomers. jkps.or.kr These calculations have been instrumental in quantifying the energy differences between the ground-state chair conformation and higher-energy forms like the twist-boat and boat conformations. jkps.or.kr

The choice of the functional is critical for obtaining accurate results. While popular functionals like B3LYP can be useful, studies have shown they can be unreliable for predicting accurate conformational energies in some cases. rsc.orgacs.org Functionals that account for dispersion interactions, such as M06-2X and B2PLYP-D, have been shown to yield energy differences that are in closer agreement with high-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). rsc.org DFT calculations are also employed to map the energy barriers and pathways for interconversion between different conformers, such as the chair-to-chair ring flip, which proceeds through half-chair and twist-boat intermediates. jkps.or.kr

Table 2: Relative Energies of this compound Conformers Calculated by DFT

ConformerRelative Energy (kcal/mol) wikipedia.orgRelative Energy (kJ/mol) wikipedia.org
Chair00
Twist-Boat~6~25
Boat~5~21
Half-Chair~10~43

Molecular Dynamics Simulations for Conformational Transitions

While quantum chemical calculations provide static pictures of conformers and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can model the conformational transitions of this compound, such as the characteristic ring-flipping motion. nih.govacs.org This process, which involves the interconversion between two chair conformations, is a relatively slow event that can be challenging to capture with standard simulation techniques. nih.govacs.org

Accelerated MD methods have been developed to enhance the sampling of conformational space and study such rare events. nih.gov These simulations can provide insights into the mechanism and energy barriers of the ring inversion process, which proceeds through higher-energy half-chair and boat conformations. acs.org By analyzing the trajectories from MD simulations, researchers can understand how factors like substituent geometry and steric repulsion influence the ring dynamics and lower the energy barrier for conformational changes. nih.gov

Basis Set Effects on Energy Calculations of this compound Conformers

The accuracy of any ab-initio or DFT calculation is highly dependent on the choice of the basis set, which is the set of mathematical functions used to describe the orbitals of the atoms. ijert.org For this compound, studies have systematically evaluated the effect of different basis sets on the calculated energies of its conformers. ijert.org

Commonly used Pople-style basis sets include 6-31G(d), 6-31G(d,p), and 6-311G(d,p). ijert.org The addition of polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) allows for more flexibility in describing the electron distribution, which is crucial for accurate geometry and energy calculations. ijert.org Triple-zeta basis sets, like 6-311G, provide more functions for valence electrons and generally improve the accuracy of the calculations. ijert.org Research has shown that even a minimal basis set like 6-31G(d) can provide energy values that are comparable to experimental results for this compound conformers, while larger basis sets can be significantly more time-consuming. ijert.org The inclusion of diffuse functions (e.g., in basis sets denoted with a '+') can be important for accurately describing systems with diffuse electron density, although their impact on the relative energies of neutral hydrocarbon conformers may be less pronounced than for anions or excited states. umn.edu The selection of a basis set, therefore, involves a trade-off between desired accuracy and available computational resources. rsc.org

Table 3: Comparison of Processing Time for this compound Conformer Calculations with Different Basis Sets

ConformerBasis SetProcessing Time (Arbitrary Units) ijert.org
Chair6-31G(d)1.00
6-31G(d,p)1.25
6-311G(d,p)2.15
Boat6-31G(d)1.00
6-31G(d,p)1.30
6-311G(d,p)2.25

Advanced Synthetic Methodologies and Derivatization Strategies of Cyclohexane

Catalytic Hydrogenation and Dehydrogenation in Cyclohexane (B81311) Synthesis

The industrial synthesis of this compound is predominantly achieved through the catalytic hydrogenation of benzene (B151609). This process is highly exothermic and requires careful control of reaction conditions and catalyst selection to maximize yield and purity.

The conversion of benzene to this compound is a critical industrial process, with research focusing on maximizing yield and catalyst efficiency. researchgate.net The reaction involves the addition of three moles of hydrogen to one mole of benzene. researchgate.net Achieving high conversion rates, often exceeding 99%, is possible under optimized conditions. jetir.org

Key parameters influencing the yield include temperature, pressure, catalyst type, and the ratio of hydrogen to benzene. researchgate.net Various catalysts have been developed, with nickel- and platinum-based systems being common. For instance, a supported nickel catalyst using a mixture of titanium dioxide and zirconium dioxide as the support has been shown to be effective in gas-phase hydrogenation. google.com Ruthenium-based catalysts have also been investigated, demonstrating high activity under mild conditions. researchgate.net

Optimization studies have identified specific operating conditions to maximize this compound production. The efficiency of the hydrogenation reaction can be very high, with some processes reporting up to 99.9% conversion of benzene with no significant by-product formation when conditions are properly controlled. jetir.org

Table 1: Optimized Reaction Conditions for Benzene Hydrogenation
CatalystTemperature (°C)Pressure (MPa)Key FindingsReference
Supported Nickel (on TiO₂-ZrO₂)Not specifiedNot specifiedEffective for gas-phase conversion of benzene to this compound. google.com
0.3 wt% Pt on Al₂O₃350-400~3.0Achieves very high conversion efficiency (approx. 99.9%). jetir.org
Ru/MCM-41/HNTNot specifiedNot specifiedHigh specific activity and stability for deep benzene hydrogenation. researchgate.net
Ru-B/MIL-53(AlCr)301.0Highly efficient under mild reaction conditions. researchgate.net
Ru-4.7 with ZnO/ZnSO₄ additives1505.0Used for selective hydrogenation to cyclohexene (B86901), but demonstrates high benzene conversion (78.3%). mdpi.com

Following the hydrogenation reaction, the product stream contains this compound, unreacted benzene, and dissolved gases. To achieve high-purity this compound, a sophisticated separation process is required. Industrial production utilizes multistage separation designs, often modeled and optimized using process simulation software like Aspen HYSYS, to enhance product yield and purity. bcrec.idresearchgate.net

Table 2: Impact of Modified Multistage Separation on this compound Yield
Process DesignKey FeaturesThis compound Yield (%)Reference
Basic ProcessStandard reactor and basic separation.93.49 bcrec.id
Modified ProcessAddition of recycle stream, TEE, and rigorous distillation column.99.90 bcrec.id

Asymmetric Synthesis of Chiral this compound Derivatives

The construction of chiral this compound rings is a fundamental goal in organic synthesis, as these structures are core components of many natural products and pharmaceuticals. nih.gov Asymmetric synthesis provides the tools to create these complex molecules with precise control over their three-dimensional arrangement (stereochemistry).

A variety of enantioselective methods have been developed to construct chiral this compound rings. acs.org These strategies often rely on catalysis to control the stereochemical outcome of the ring-forming reaction. One powerful approach is the asymmetric transformation of pre-existing prochiral rings, where a catalyst selectively converts a non-chiral starting material into a single enantiomer of a chiral product. organic-chemistry.org

For example, enantioselective conjugate addition to cyclohexenone can establish a stereocenter, which then guides subsequent reactions to build more complex chiral structures. organic-chemistry.org Another advanced method involves enantioselective photocatalysis, which uses light energy in combination with a chiral catalyst to drive cycloaddition reactions, providing access to a wide range of chiral cyclic compounds. mdpi.com The use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereoselectivity of a reaction, is another established strategy. researchgate.net These diverse methods provide chemists with a versatile toolkit for accessing enantiomerically pure this compound derivatives.

While the term "dual aminocatalysis" can refer to multiple strategies, one notable application is sequential catalysis, where different catalysts are used in a one-pot sequence to build molecular complexity. A powerful example is the use of a chiral primary amine-squaramide catalyst followed by an achiral base to synthesize highly functionalized cyclohexanes. nih.gov

In this one-pot procedure, a bifunctional amino-squaramide catalyst first promotes an enantioselective Michael addition between a β-ketoester and β-nitrostyrene. nih.gov After this initial stereocenter-forming reaction, a second set of reagents and an achiral amine base (such as DBU) are added. This initiates a subsequent domino Michael–Knoevenagel-type 1,2-addition sequence, completing the construction of the this compound ring. nih.gov This sequential catalytic approach allows for the creation of complex this compound derivatives with up to five contiguous stereocenters in good yields and with excellent stereoselectivities (>30:1 dr and 96–99% ee). nih.gov

Cascade reactions, also known as domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. unl.pt These reactions are a powerful strategy for the rapid assembly of complex molecular architectures like polysubstituted cyclohexanes. nih.gov Organocatalysis has emerged as a key tool for initiating and controlling these cascades, enabling the synthesis of chiral this compound derivatives with high stereoselectivity. mdpi.com

One example is the organocatalytic Michael-Michael cascade reaction, which can generate highly functionalized cyclohexenes with up to four stereocenters in a single step. princeton.edu Another powerful cascade is the Michael–Michael–1,2-addition sequence, which can create this compound derivatives bearing five contiguous stereocenters. nih.gov These reactions are often promoted by chiral amine catalysts, which activate simple and readily available precursors. nih.gov The efficiency of cascade reactions lies in their ability to build significant molecular complexity quickly, forming multiple new bonds and stereogenic centers in one pot, which is a significant advantage over traditional multi-step synthetic routes. nih.govunl.pt

Synthesis of Functionalized this compound Derivatives

Functionalized this compound derivatives are pivotal intermediates in the synthesis of a wide array of valuable organic compounds, from pharmaceuticals to materials. Advanced synthetic methodologies have been developed to introduce various functional groups onto the this compound scaffold with high selectivity and efficiency.

This compound-1,3-dione Derivatives Synthesis via Michael-Claisen Processes

The synthesis of this compound-1,3-dione derivatives is of significant interest as these compounds are foundational units in numerous natural products and biologically active molecules, including herbicides. google.com A prominent method for their synthesis is the consecutive Michael-Claisen condensation.

A significant challenge in this area has been the use of unsubstituted acetone (B3395972), which has historically led to violent reactions and complex product mixtures. organic-chemistry.org However, recent advancements have overcome this limitation. Researchers have developed a novel, regioselective one-pot process for synthesizing this compound-1,3-dione derivatives from both unsubstituted and substituted acetones with α,β-unsaturated esters. google.comorganic-chemistry.org This method involves a double Michael addition followed by a Claisen cyclization.

The key to this improved methodology is the controlled preparation of the acetone enolate at low temperatures (ranging from -10 °C to 0 °C) using sodium hydride (NaH) as a base, either in a solvent like toluene (B28343) or under neat conditions. google.comorganic-chemistry.org This approach has demonstrated remarkable regioselectivity and has been successfully scaled up, showcasing its practical applicability for producing compounds like ethyl 3-(2,4-dioxocyclohexyl)propanoate on a multi-gram scale. organic-chemistry.orgresearchgate.net The reaction has proven to be versatile, with various acetone derivatives and unsaturated compounds yielding satisfactory results. organic-chemistry.org

Table 1: Michael-Claisen Synthesis of this compound-1,3-dione Derivatives

Reactant 1 Reactant 2 Base Conditions Product Ref
Acetone Ethyl acrylate NaH Toluene/Neat, -10°C to 0°C 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester google.com

Applications of this compound-1,3-diones in Nitrogen-Containing Heterocycle Synthesis

This compound-1,3-diones are highly versatile precursors in synthetic organic chemistry, particularly for the synthesis of nitrogen-containing heterocycles. researchgate.net These heterocyclic compounds are of great interest due to their presence in a wide range of biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net

The reactivity of this compound-1,3-diones, characterized by a highly active methylene (B1212753) group and two carbonyl groups, allows them to react with a variety of substrates to form six-membered nitrogen heterocycles. researchgate.netnih.gov These reactions are often carried out in the presence of aldehydes, malononitrile, amines, and amino acids under various catalytic or non-catalytic conditions. researchgate.net For instance, they are used to synthesize 1,4-dihydropyridines and acridine-1,8-diones, which are known for their biological activities. researchgate.net

One specific strategy involves using this compound-1,3-dione as a key starting material to create complex heterocyclic systems. For example, it can be reacted with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride to form a precursor for the synthesis of novel 1,2,4-triazine (B1199460) derivatives, which have been investigated as potential anti-proliferative agents and tyrosine kinase inhibitors. nih.gov

This compound-Based Tripodands and Their Complexation Studies

This compound serves as a rigid scaffold for the design and synthesis of polypodand ligands, specifically tripodands, which are molecules with three "arms" capable of binding metal ions. unh.edu The conformational properties of the this compound ring are central to the complexation process.

The synthesis of these tripodands typically involves the alkylation of a cyclohexanetriol with appropriate "podal" groups containing tosylates or alkyl halides. unh.edu The resulting ligands have been studied for their ability to complex with alkali metal ions, such as sodium (Na⁺). unh.eduscispace.com

Complexation studies, often utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, reveal that the binding of a metal ion can induce a significant conformational change in the this compound backbone. unh.edu For instance, the complexation of one such tripodand with a sodium cation in a chloroform (B151607) solution forces an inversion of the this compound ring. This reorientation organizes the oxygen donor sites in the podal arms into a convergent cavity, creating a well-defined binding pocket for the cation. This process removes conformational flexibility, resulting in a more compact, spherical complex that can rotate freely in solution. unh.edu The stability of these complexes can be evaluated using NMR titration and competition studies. unh.eduscispace.com

Selective Oxidation Pathways for this compound Functionalization

The selective oxidation of this compound to produce valuable oxygenates, primarily cyclohexanol (B46403) and cyclohexanone (B45756) (collectively known as KA-oil), is a process of immense industrial importance, as these are key intermediates for the production of nylon. rsc.orguniv-tlemcen.dz Research has focused on developing greener, more efficient, and selective methods to replace traditional high-temperature and high-pressure processes. researchgate.net

Photocatalytic Oxidation of this compound to Oxygenates

Photocatalysis offers a promising green alternative for this compound oxidation, operating under mild conditions using light as an energy source. rsc.org Titanium dioxide (TiO₂) is a widely studied photocatalyst for this transformation. rsc.org

In these systems, this compound is oxidized to cyclohexanol and cyclohexanone using oxygen as the oxidant under simulated solar light irradiation. rsc.org Research has shown that the selectivity of the reaction is highly dependent on the catalyst and reaction conditions. For example, using a V₂O₅@TiO₂ catalyst in an acetonitrile (B52724)/water solvent mixture can achieve nearly 100% selectivity for KA-oil at a this compound conversion of 18.9%. rsc.org

The wavelength of light and the structure of the catalyst are critical parameters. Photolytic oxidation (without a catalyst) at wavelengths below 275 nm can yield high selectivity towards cyclohexanol. However, the introduction of a TiO₂ catalyst shifts the selectivity towards cyclohexanone. The density of surface hydroxyl groups on the TiO₂ catalyst has been identified as a key factor influencing the activity towards ketone formation. The proposed mechanism involves the light-induced formation of surface cyclohexyl radicals, which then form a peroxide intermediate that decomposes to cyclohexanone. researchgate.net

Table 2: Photocatalytic Oxidation of this compound

Catalyst Light Source Oxidant Key Products Selectivity Ref
V₂O₅@TiO₂ Simulated Solar Light O₂ Cyclohexanone, Cyclohexanol ~100% (KA-oil) rsc.org
TiO₂ λ < 275 nm O₂ Cyclohexanone >95%

Peroxidative Oxidation with Metal Complexes as Catalysts

The use of metal complexes as catalysts for the peroxidative oxidation of this compound allows the reaction to proceed under milder conditions than traditional industrial methods. researchgate.net Various 3d transition metal complexes have been explored for their catalytic activity. researchgate.netresearchgate.net

These reactions typically employ peroxides, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), as the oxidant. univ-tlemcen.dzsemanticscholar.org For instance, certain copper(II) and cobalt(II/III) complexes with hydrazone-derived ligands have been shown to catalyze the oxidation of this compound. researchgate.net Under microwave irradiation, one such complex yielded up to 18% of oxidation products. researchgate.net Another complex achieved a maximum yield of 30% for this compound oxidation products in acetonitrile at 60°C. researchgate.net

Vanadium complexes have also been successfully used. Oxidovanadium(V) and dioxidovanadium(V) complexes, both in homogeneous systems and immobilized on carbon supports, have been evaluated for the microwave-assisted peroxidative oxidation of this compound with TBHP. semanticscholar.org Immobilizing the complexes on functionalized carbon materials not only improved the catalytic efficiency but also allowed for the catalyst to be recycled while preserving its activity. semanticscholar.org The selectivity of these catalytic systems can be tuned, with some producing a mixture of cyclohexanol and cyclohexanone, while others can further oxidize the products to ε-caprolactone. researchgate.net

Selective Oxidation to Adipic Acid and Caprolactam Precursors

The selective oxidation of this compound is a cornerstone of the modern chemical industry, primarily serving as the initial step in the production of precursors for nylon-6 and nylon-6,6. These polymers are synthesized from ε-caprolactam and adipic acid, respectively. Consequently, extensive research has focused on developing efficient and selective catalytic methodologies to convert this compound into these vital intermediates. The primary challenge lies in activating the stable C-H bonds of this compound while preventing over-oxidation to carbon dioxide and other undesirable byproducts.

Oxidation to Adipic Acid

The conventional industrial production of adipic acid from this compound is a two-step process. mdpi.comd-nb.infod-nb.info Initially, this compound is oxidized with air, typically using cobalt or manganese salt catalysts, to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as KA oil (ketone-alcohol oil). mdpi.comd-nb.info To ensure high selectivity for KA oil (around 80-85%), the conversion of this compound is kept low, generally between 3% and 12%. mdpi.comresearchgate.netmdpi.com The second step involves the oxidation of the KA oil with nitric acid, a process that generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas. mdpi.commdpi.com

In response to the environmental impact of the traditional method, significant research efforts have been directed towards developing "greener," single-step catalytic systems for the direct oxidation of this compound to adipic acid. These advanced methodologies aim to improve efficiency, reduce hazardous byproducts, and utilize more environmentally benign oxidants.

Several innovative catalytic systems have shown promise:

Iron-Based Catalysis with Ozone: An iron(II) scorpionate complex, [FeCl₂(κ³-HC(pz)₃)], has been demonstrated as a highly effective catalyst for the direct conversion of this compound to adipic acid using ozone (O₃) as the oxidant. rsc.org This method operates without the need for solvents or heating and achieves exceptional yield (96%) and selectivity (98%), completely avoiding the production of N₂O. rsc.org

Vanadium Phosphorus Oxide (VPO) Catalysts: VPO composite catalysts, particularly when promoted with metals like nickel and aluminum (Ni-Al-VPO), have been utilized for the one-step oxidation of this compound using nitrogen dioxide (NO₂) as the oxidant. rsc.org This approach yields a high this compound conversion of 60.6% with an adipic acid selectivity of 85.0%, while producing minimal N₂O. rsc.org

Nano-Gold Catalysis: Supported nano-gold catalysts, particularly on titanium dioxide (TiO₂), have been explored for the direct, one-step oxidation of this compound. d-nb.inforesearchgate.net While representing a green chemistry route, this system has shown more modest results, achieving a this compound conversion of 16.4% and a selectivity to adipic acid of approximately 21.6%. d-nb.inforesearchgate.net

Copper Cluster Catalysis with Hydrogen Peroxide: A μ4-oxido-copper cluster has been used as a catalyst with hydrogen peroxide (H₂O₂) for the one-pot oxygenation of this compound. d-nb.info This system converts this compound into a mixture of dicarboxylic acids, with adipic acid being the main product (45% of the product mixture), alongside glutaric acid (23%). d-nb.info

The table below summarizes the performance of various advanced catalytic systems for the direct synthesis of adipic acid from this compound.

Catalyst SystemOxidantThis compound Conversion (%)Adipic Acid Selectivity (%)Adipic Acid Yield (%)Key Features
[FeCl₂{κ³-HC(pz)₃}]Ozone (O₃)~1009896Solvent-free, N₂O-free protocol. rsc.org
Ni-Al-VPO CompositeNitrogen Dioxide (NO₂)60.685.051.5One-step synthesis with very low N₂O yield. rsc.org
μ4-oxido-copper clusterHydrogen Peroxide (H₂O₂)954542.8One-pot conversion to a mixture of dicarboxylic acids. d-nb.info
Nano-gold on TiO₂Molecular Oxygen (O₂)16.421.6~3.5Direct oxidation using a heterogeneous catalyst. d-nb.inforesearchgate.net

Oxidation to Caprolactam Precursors

The synthesis of ε-caprolactam, the monomer for Nylon-6, traditionally begins with cyclohexanone, a primary component of the KA oil derived from this compound oxidation. ucm.esrwth-aachen.de The standard industrial route involves the reaction of cyclohexanone with a hydroxylamine (B1172632) salt to form cyclohexanone oxime. ucm.es This oxime then undergoes a liquid-phase Beckmann rearrangement, typically using oleum (B3057394) or concentrated sulfuric acid, to yield ε-caprolactam. ucm.esrwth-aachen.de This process can generate significant amounts of ammonium (B1175870) sulfate (B86663) as a byproduct. ucm.es

Research into advanced methodologies has focused on creating more direct and efficient pathways from this compound to ε-caprolactam, thereby simplifying the process and reducing waste. These one-pot synthesis strategies aim to bypass the isolation of intermediate products.

Key developments in this area include:

Direct Nitrosation of this compound: A one-step synthesis of ε-caprolactam has been developed involving the liquid-phase nitrosation of this compound with nitrosyl sulfuric acid. hep.com.cn This reaction is conducted in the presence of concentrated sulfuric acid and is catalyzed by novel aluminum vanadium phosphorus oxide (AlVPO) composites, providing a direct route from the alkane. hep.com.cn

Heterogeneous Catalysis for One-Pot Synthesis: Amorphous silica-alumina supports loaded with cobalt oxide (Co₃O₄/SiO₂-Al₂O₃) have been investigated as catalysts for the one-pot synthesis of ε-caprolactam directly from this compound. researchgate.net Using nitrosyl sulfuric acid, this system achieved a this compound conversion of 11.93% with a 54.68% selectivity towards ε-caprolactam. researchgate.net

Tandem Catalysis from Cyclohexanol: An alternative route involves the direct conversion of cyclohexanol, a readily available derivative of this compound. A highly efficient tandem catalytic process using [n-C₁₆H₃₃N(CH₃)₃]H₂PW₁₂O₄₀ has been shown to convert cyclohexanol directly to ε-caprolactam with a high yield of 73.9% at a cyclohexanol conversion of 97.1%. researchgate.net

The following table provides an overview of research findings for the synthesis of ε-caprolactam from this compound and its immediate derivatives.

Catalyst SystemStarting MaterialKey ReagentsConversion (%)Selectivity to ε-Caprolactam (%)Key Features
Co₃O₄/SiO₂-Al₂O₃This compoundNitrosyl sulfuric acid, Fuming sulfuric acid11.9354.68A potential one-pot synthesis method from this compound. researchgate.net
AlVPO CompositesThis compoundNitrosyl sulfuric acid, Concentrated sulfuric acidData not specifiedData not specifiedA simple and efficient one-step approach. hep.com.cn
[n-C₁₆H₃₃N(CH₃)₃]H₂PW₁₂O₄₀CyclohexanolHydrogen Peroxide, Ammonium sulfate97.176.1 (Yield was 73.9%)A highly efficient tandem catalytic process from cyclohexanol. researchgate.net

Reaction Mechanisms and Kinetic Studies in Cyclohexane Chemistry

Oxidation Reaction Mechanisms and Kinetics

The oxidation of cyclohexane (B81311) is a commercially significant process, primarily for the production of cyclohexanol (B46403) and cyclohexanone (B45756), which are key precursors to nylon. mdpi.com The reaction's efficiency and selectivity are highly dependent on the underlying mechanisms and kinetics.

Detailed chemical kinetic models have been developed to simulate the oxidation of this compound across a wide range of temperatures. acs.orgcapes.gov.brnih.gov These models are essential for understanding the complex network of reactions that occur during combustion and oxidation processes.

At low temperatures , the oxidation of this compound is characterized by a negative temperature coefficient (NTC) region, where the reaction rate decreases with increasing temperature over a certain range. dlr.de This behavior is attributed to the competition between different reaction pathways of the cyclohexylperoxy radical (cy-C6H11O2). researchgate.net The low-temperature chemistry is largely dictated by the reaction of the single type of cyclohexyl radical with molecular oxygen (O2), proceeding through various-sized ring transition states. acs.orgcapes.gov.brnih.gov Key reactions include the addition of O2 to the cyclohexyl radical to form a peroxide radical, which can then isomerize and further react. researchgate.net

At high temperatures , the oxidation mechanism shifts. The dominant reaction pathways involve the decomposition of the cyclohexyl radical and subsequent reactions of the resulting smaller fragments. dlr.de A significant route at temperatures below 1600 K is the cascading dehydrogenation of this compound, leading to the formation of aromatic compounds. dlr.de

A semi-detailed reaction mechanism has been developed that includes the formation of Polycyclic Aromatic Hydrocarbons (PAH) precursors, which is a significant update to earlier models. dlr.de This model incorporates recent findings in C0-C3 chemistry and a PAH sub-model for molecules with up to five aromatic rings. dlr.de The validation of these kinetic models is performed against experimental data from various reactors, such as rapid compression machines and jet-stirred reactors. capes.gov.brnih.govdlr.de

Table 1: Key aspects of this compound Oxidation Modeling

Feature Description Source
Low-Temperature Chemistry Dominated by the reaction of cyclohexyl radical with O2, leading to the formation of cyclohexylperoxy radicals and subsequent isomerization. Characterized by a Negative Temperature Coefficient (NTC) region. acs.orgcapes.gov.brnih.govdlr.deresearchgate.net
High-Temperature Chemistry Involves decomposition of the cyclohexyl radical and cascading dehydrogenation to form aromatics. dlr.de
Kinetic Models Detailed and semi-detailed mechanisms have been developed to simulate oxidation at both low and high temperatures, including the formation of Polycyclic Aromatic Hydrocarbons (PAH). acs.orgdlr.de
Model Validation Models are validated against experimental data from rapid compression machines and jet-stirred reactors. capes.gov.brnih.govdlr.de

Free radicals and various intermediate species are central to the mechanism of this compound oxidation. The process is initiated by the abstraction of a hydrogen atom from the this compound molecule, forming a cyclohexyl radical (C6H11•). nih.govresearchgate.net This radical then rapidly reacts with molecular oxygen. nih.gov

Key radical and intermediate species include:

Cyclohexyl Radical (C6H11•): The initial radical formed, which is pivotal for the subsequent chain reactions. nih.gov

Cyclohexylperoxy Radical (C6H11OO•): Formed by the reaction of the cyclohexyl radical with O2. nih.gov Its subsequent reactions, including isomerization, are crucial in the low-temperature regime. researchgate.net

Hydroperoxy-cyclohexyl Radical (•QOOH): A critical intermediate formed from the isomerization of the cyclohexylperoxy radical. nih.gov It consists of a hydroperoxy group (-OOH) and a carbon radical center. nih.gov There are three nearly degenerate isomers (β-, γ-, and δ-QOOH) whose transition state barriers to forming hydroxyl radicals and bicyclic ether products differ significantly. nih.gov

Cyclohexyl Hydroperoxide (C6H11OOH): A key intermediate that can decompose to form cyclohexanone and cyclohexanol. researchgate.netscispace.com Its formation is a result of chain propagation reactions. researchgate.net

Cyclohexoxy Radical (C6H11O•): Formed from the decomposition of cyclohexyl hydroperoxide, this radical can undergo ring-opening to form ω-formyl radicals, which are precursors to byproducts. researchgate.net

Hydroxyl Radical (•OH): A highly reactive species that can initiate the oxidation by abstracting a hydrogen atom from this compound. mdpi.comnih.gov

The interplay and subsequent reactions of these radicals and intermediates define the product distribution, including the desired cyclohexanol and cyclohexanone, as well as undesired byproducts like acids and esters. researchgate.netlpnu.ua

Additives and co-catalysts can significantly influence the rate and selectivity of this compound oxidation. lpnu.uanih.govresearchgate.net Their presence can alter the reaction mechanism, often by interacting with the catalyst or intermediate species. lpnu.uaresearchgate.net

Promoters: Compounds like N-hydroxyphthalimide (NHPI) and oxalic acid can remarkably enhance the oxidation process. nih.gov For instance, in the presence of VO(acac)2, minute amounts of oxalic acid can boost the H2O2-piloted oxidation of this compound. nih.gov NHPI is also effective, particularly in O2-piloted oxidation when combined with catalysts like VO(acac)2 or Co(acac)2. nih.gov

Polyglycols and Crown Ethers: The addition of polyglycols and crown ethers to cobalt naphthenate catalysts has been shown to increase the reaction rate and affect product selectivity. researchgate.net These additives can increase the selectivity of the oxidation process by 5–10% and alter the ratio of cyclohexanol to cyclohexanone. lpnu.ua They are thought to form complexes with the transition metal ions, changing their redox potential and thereby influencing the reaction. researchgate.net

Nitrogen and Oxygen-Containing Compounds: Various organic additives containing nitrogen and oxygen have been studied. lpnu.ua Nitrogen-containing additives can lead to increased concentrations of cyclohexanol and cyclohexanone at the initial stages of oxidation. lpnu.ua The effect of these additives can vary depending on the extent of the reaction, suggesting their interaction with intermediate oxidation products. lpnu.ua

Bimetallic Catalysts: The use of bimetallic catalysts, such as gold-palladium alloys supported on magnesium oxide, has shown a synergistic effect, significantly enhancing catalytic performance compared to their monometallic counterparts. scispace.com This enhancement is attributed to the alloy's improved ability to facilitate the homo-cleavage of the O-O bond in the cyclohexyl hydroperoxide intermediate. scispace.com

Table 2: Effect of Additives on this compound Oxidation

Additive/Co-catalyst Catalyst System Observed Effect Source
Oxalic Acid VO(acac)2 with H2O2 Remarkable enhancement of oxidation. nih.gov
N-hydroxyphthalimide (NHPI) VO(acac)2 or Co(acac)2 with O2 Enhanced yield of products. nih.gov
Polyglycols Cobalt naphthenate Increased reaction rate and selectivity. lpnu.uaresearchgate.net
Crown Ethers Cobalt naphthenate Increased reaction rate and altered cyclohexanol/cyclohexanone ratio. researchgate.net
Nitrogen-containing compounds Cobalt naphthenate Increased initial concentrations of cyclohexanol and cyclohexanone. lpnu.ua
Gold-Palladium Alloy Supported on MgO Significant enhancement in catalytic performance due to synergistic effects. scispace.com

The photooxidation of this compound offers a "green" alternative for producing valuable chemicals. The reaction mechanism over a heterogeneous photocatalyst like V2O5/Al2O3 or TiO2 involves several elementary steps. acs.orgutwente.nl

A proposed photocatalytic cycle for the selective oxidation of a hydrocarbon to a ketone over a vanadia-based catalyst consists of five main steps:

Photoactivation of the catalyst species. acs.org

Adsorption of the hydrocarbon onto the catalyst surface. acs.org

Formation of an alkoxide intermediate. acs.org

Evolution of the ketone and water. acs.org

Desorption of the ketone product. acs.org

Kinetic studies on V2O5/Al2O3 have identified the rate-determining step as the elimination of a proton from the adsorbed hydrocarbon under photoirradiation. acs.org This was confirmed using deuterated this compound (C6D12). acs.org

In the case of TiO2 photocatalysis, it has been proposed that the oxygen incorporated into the cyclohexanone product originates from the catalyst surface rather than from dissolved oxygen, suggesting a Mars-van Krevelen mechanism. utwente.nl In this mechanism, surface lattice oxygen is involved in the oxidation, and the resulting surface vacancy is then replenished by gas-phase O2. Studies using 18O2 isotopic labeling have provided evidence for this pathway. utwente.nl While cyclohexyl hydroperoxide is often suggested as an intermediate, some studies indicate it may be a spectator species rather than a direct precursor to cyclohexanone in this photocatalytic system. utwente.nl The desorption of the cyclohexanone product from the TiO2 surface can be a slow process and a contributor to catalyst deactivation due to the formation of strongly adsorbed carboxylates and carbonates. utwente.nl

Solvent Effects on Reaction Mechanisms

The solvent in which a chemical reaction occurs is not merely an inert medium but can actively influence the reaction's dynamics, mechanism, and outcome through solute-solvent interactions. mdpi.comresearchgate.net

Solute-solvent interactions can have a profound effect on the energetics and dynamics of reacting molecules. mdpi.com These interactions can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction's free energy profile and potentially changing the reaction mechanism itself. researchgate.netnih.gov

In the context of reactions in this compound, which is a nonpolar solvent, the interactions are primarily van der Waals forces (dispersion and repulsion). researchgate.net For example, in the photodissociation of diiodoalkanes, the dynamics and reaction mechanism vary substantially between a polar solvent like methanol (B129727) and a nonpolar solvent like this compound. mdpi.com The relative stability of radical intermediates can be affected by their dipole moments and the polarity of the solvent. A more polar species will be better stabilized in a polar solvent. mdpi.com

The choice of solvent can lead to dramatic changes in reaction rates. For instance, the hydrolysis of a phosphate (B84403) ester is accelerated by a factor of 2 x 10^9 in this compound compared to water, an effect attributed to the destabilization of the ground state in the nonpolar solvent and greater charge delocalization in the transition state. nih.gov In some cases, a change in solvent can even lead to a complete change in the reaction mechanism, for example, from a bimolecular (SN2-type) to a unimolecular (SN1-type) pathway. nih.gov

Combustion Chemistry of this compound

The combustion of this compound is a complex process involving thousands of elementary reactions. It serves as a vital reference fuel for understanding the combustion behavior of naphthenic components found in commercial transportation fuels like gasoline and diesel. psu.edusemanticscholar.org

The primary consumption of this compound in a flame is initiated by hydrogen abstraction reactions with small radicals such as H, OH, and O, leading to the formation of the cyclohexyl radical (c-C₆H₁₁). researchgate.netacs.org The subsequent decomposition of this radical dictates the major reaction pathways and the resulting product distribution. Two principal, competing pathways for the decomposition of the cyclohexyl radical are ring opening and cascading dehydrogenation. psu.eduacs.orgnih.gov

Ring-Opening Pathway: The cyclohexyl radical undergoes β-scission, breaking a C-C bond in the ring to form the linear 1-hexen-6-yl radical. acs.orgnih.gov This radical can then undergo further isomerization and β-scission reactions to produce smaller, stable molecules. The major products from this pathway include ethylene (B1197577) (C₂H₄) and 1,3-butadiene (B125203) (C₄H₆). psu.edunih.gov 1,3-butadiene is a significant soot precursor. researchgate.net

Dehydrogenation Pathway: The cyclohexyl radical can undergo sequential hydrogen abstraction (dehydrogenation) steps. This cascading process forms cyclohexene (B86901), cyclohexadienes, and ultimately, benzene (B151609) (C₆H₆). psu.eduacs.org This pathway is considered an exclusive route for benzene formation directly from the C6 ring structure, making this compound a significant source of benzene in flames compared to acyclic alkanes. psu.eduacs.orgresearchgate.net

The distribution of major products in a flame is highly dependent on conditions like temperature and pressure. In stoichiometric this compound flames, key intermediates and products include ethylene, 1,3-butadiene, benzene, acetylene, and propene. researchgate.netacs.org The relative concentrations of benzene and 1,3-butadiene are often used to gauge the importance of the competing dehydrogenation and ring-opening pathways. psu.edunih.gov

Table 1: Major Products and Intermediates in this compound Combustion

Product/IntermediateChemical FormulaTypical Formation PathwayRole in Combustion
EthyleneC₂H₄Ring opening of cyclohexyl radical. psu.edunih.govKey intermediate, soot precursor. acs.org
1,3-ButadieneC₄H₆Ring opening and subsequent β-scission. psu.eduacs.orgMajor product and soot precursor. researchgate.net
BenzeneC₆H₆Cascading dehydrogenation of the C6 ring. acs.orgunl.eduMajor product, primary aromatic soot precursor. osti.gov
AcetyleneC₂H₂Decomposition of larger unsaturated species. researchgate.netImportant soot precursor. researchgate.net
PropeneC₃H₆Secondary decomposition reactions. researchgate.netresearchgate.netIntermediate species. researchgate.net
CyclohexeneC₆H₁₀First step in dehydrogenation of cyclohexyl radical. acs.orgKey intermediate in benzene formation pathway. mdpi.com

Hydrogen Abstraction: The initiation of this compound combustion chemistry is dominated by the abstraction of a hydrogen atom from the this compound molecule by highly reactive radicals present in the flame, primarily H, OH, O, and CH₃. researchgate.netacs.orgmdpi.com Since all twelve hydrogen atoms in this compound are chemically equivalent (secondary hydrogens), a single type of radical, the cyclohexyl radical (c-C₆H₁₁), is formed. researchgate.netresearchgate.net

c-C₆H₁₂ + R• → c-C₆H₁₁• + RH (where R• = H•, OH•, O•, etc.) mdpi.com

The rate constants for these abstraction reactions are crucial for accurate kinetic modeling of this compound combustion. rsc.orgosti.govacs.org Theoretical and experimental studies have determined these rates over a wide range of temperatures, providing essential data for combustion models. rsc.orgosti.gov

Ring Opening: Following its formation, the cyclohexyl radical is at the center of the two competing pathways. The ring-opening, or β-scission, pathway is a unimolecular decomposition process where a carbon-carbon bond within the ring breaks. osti.govmdpi.com

c-C₆H₁₁• → •CH₂-(CH₂)₄-CH=CH₂ (1-hexen-6-yl radical)

This reaction is endothermic and its rate is highly temperature-dependent, becoming more significant at higher temperatures. mdpi.comcornell.edu The resulting linear hexenyl radical is unstable and rapidly decomposes into smaller, more stable species like ethylene and 1,3-butadiene, or can isomerize to other C6 radicals. psu.edunih.govosti.gov The competition between this ring-opening channel and the dehydrogenation channel is a key feature that distinguishes the combustion of cyclic alkanes from that of linear alkanes. unl.educornell.edu

Radiolysis and Photochemical Reactions of this compound

Radiolysis and photochemistry involve the decomposition of chemical compounds by high-energy radiation (e.g., gamma rays, electrons) or photons (light), respectively. These processes in this compound proceed through the formation of excited molecules, ions, and free radicals. ekb.egnih.gov

When liquid this compound is exposed to ionizing radiation, it absorbs energy and produces a range of products. The three major initial products are molecular hydrogen (H₂), cyclohexene (c-C₆H₁₀), and bicyclohexyl (B1666981) (c-C₁₂H₂₂). acs.org The yields of these products are often expressed as G-values, which represent the number of molecules formed or destroyed per 100 eV of energy absorbed.

The formation of these products is explained by a combination of radical and non-radical (or "molecular") processes. acs.orgcdnsciencepub.com Irradiation leads to the formation of excited this compound molecules (c-C₆H₁₂*) and radical cations (c-C₆H₁₂⁺), which then decompose or react to form hydrogen atoms (H•) and cyclohexyl radicals (c-C₆H₁₁•). acs.org

Hydrogen (H₂): Formed via H-atom abstraction by other H atoms, combination of two H atoms, and direct unimolecular detachment from an excited this compound molecule. acs.orgcdnsciencepub.com

Cyclohexene (c-C₆H₁₀): Formed via disproportionation of two cyclohexyl radicals and unimolecular elimination of H₂ from an excited this compound molecule. acs.org

Bicyclohexyl (c-C₁₂H₂₂): Formed almost exclusively by the combination (dimerization) of two cyclohexyl radicals. acs.org

Table 2: Initial G-Values of Major Products in Liquid this compound Radiolysis

ProductG-Value (molecules/100 eV)
Hydrogen (H₂)~5.6
Cyclohexene (c-C₆H₁₀)~3.3
Bicyclohexyl (c-C₁₂H₂₂)~1.9

Source: Data compiled from various radiolysis studies. Actual values may vary slightly with experimental conditions. acs.org

The presence of solutes can significantly alter the product yields. Solutes that are efficient electron scavengers (like perfluorocarbons or nitrous oxide) or radical scavengers (like iodine or 1-propanethiol) can intercept the precursors to the final products. osti.govcdnsciencepub.comresearchgate.net For example, iodine reacts with cyclohexyl radicals, reducing the yield of bicyclohexyl and cyclohexene. osti.gov Benzene is a particularly interesting solute, as it "protects" this compound from radiolysis, significantly reducing the hydrogen yield through energy transfer mechanisms. aip.orgosti.gov

In the radiolysis of mixtures, energy absorbed by one component can be transferred to another, a process known as energy transfer or sensitization. This is especially evident in this compound-benzene solutions. aip.orgosti.gov Benzene is more resistant to radiation than this compound due to its stable aromatic structure. When a mixture of the two is irradiated, the yield of hydrogen is much lower than what would be expected based on the electron fraction of this compound alone. aip.orgosti.gov

This "protective" effect is explained by the efficient transfer of excitation energy from an excited this compound molecule (c-C₆H₁₂*) to a benzene molecule before the this compound can decompose:

c-C₆H₁₂ + γ → c-C₆H₁₂* c-C₆H₁₂* + C₆H₆ → c-C₆H₁₂ + C₆H₆*

The excited benzene molecule (C₆H₆*) can then lose this energy through non-dissociative pathways (like fluorescence or internal conversion), effectively preventing the decomposition of this compound. osti.govosti.gov This process can occur through several mechanisms, including excitation transfer (from an excited neutral molecule) and charge transfer (from a this compound radical cation to a neutral benzene molecule). cdnsciencepub.comcdnsciencepub.com Kinetic analyses suggest that the this compound radiolysis system involves at least two different activated species, one of which is susceptible to this energy transfer to benzene, while the other is not. aip.orgosti.gov The rate constant for this energy transfer is very high, indicating a highly efficient process. osti.gov

Computational and Theoretical Chemistry Applications for Cyclohexane Systems

Quantum Mechanical Studies of Cyclohexane (B81311) and Its Derivatives

Quantum mechanical calculations offer deep insights into the fundamental properties of molecules, including their structure, stability, and reactivity.

Studies employing ab-initio techniques have confirmed that the chair conformation of this compound is the most stable, lying at a global energy minimum. ijert.org The boat conformation is identified as a transition state, facilitating the interconversion between two twist-boat forms. ijert.org High-level ab-initio calculations, when combined with experimental data from techniques like femtosecond rotational coherence spectroscopy, have yielded highly accurate semi-experimental equilibrium structures for this compound. researchgate.net For instance, the equilibrium C-C bond length has been determined to be 1.526 ± 0.001 Å. researchgate.net

These methods also provide a detailed picture of the electronic structure, including the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net This information is vital for understanding the molecule's reactivity and its interactions with other chemical species. The accuracy of these calculations is dependent on the chosen basis set, with larger basis sets generally providing more accurate results at a higher computational cost. ijert.orgaip.org

Table 1: Comparison of Calculated Zero-Point Energies for this compound Conformers

Basis SetChair Conformer (Hartrees)Boat Conformer (Hartrees)
6-31G(d)-234.33-234.32
6-31G(d,p)-234.34-234.33
6-311G(d,p)-234.46-234.45

This table is based on data from a study that used geometry optimization methods to calculate the zero-point energies of this compound conformers. ijert.org The results show the effect of different basis sets on the calculated energies.

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying the reaction mechanisms and properties of this compound and its derivatives. researchgate.netmdpi.com DFT calculations offer a good balance between accuracy and computational cost, making them suitable for investigating complex chemical transformations. mdpi.com

DFT has been successfully applied to study the dehydrogenation of this compound, a crucial industrial reaction. researchgate.netacs.org For example, studies have investigated the mechanism of this compound dehydrogenation catalyzed by metal cations like Ni⁺, revealing the potential energy surfaces and identifying the most likely reaction pathways. researchgate.net These calculations have shown that C-H bond activation is more favorable than C-C bond activation. researchgate.net DFT can also be used to analyze the electronic properties of catalysts and how they influence the reaction, such as the effect of adding silver to a platinum catalyst on the d-band center and its relation to dehydrogenation activity. acs.org

Furthermore, DFT is employed to understand the conformational preferences and interactions of this compound derivatives. For instance, it has been used to study the conformational profile of phenylalanine analogues containing a this compound ring, providing insights into how these modifications influence peptide backbone conformation. nih.gov Time-dependent DFT (TDDFT) is another powerful tool used to investigate the electronic excited states of this compound, helping to interpret experimental photoabsorption spectra. mdpi.com

Understanding the noncovalent interactions between this compound and other molecules is essential for predicting its behavior in mixtures and as a solvent. Theoretical calculations provide a detailed picture of these interactions.

DFT has been used to study the interactions between this compound-based anion transporters and chloride anions, revealing strong hydrogen bonding interactions. nih.gov These calculations can quantify the interaction energies, which are significantly influenced by the solvent environment. nih.gov Molecular simulations and thermodynamic models like COSMO-SAC are used to investigate the phase behavior of binary mixtures containing this compound, such as with benzene (B151609). uni-paderborn.de These studies reveal that repulsive interactions are dominant in the this compound-benzene system. uni-paderborn.de

Experimental techniques, complemented by theoretical calculations, are also used to probe intermolecular interactions. For example, measurements of density, viscosity, and ultrasonic speed in binary mixtures of this compound with alcohols can be used to derive parameters that reflect the nature and extent of intermolecular forces. researchgate.netingentaconnect.com These studies help in understanding how this compound interacts with polar molecules and how these interactions affect the macroscopic properties of the mixture.

Molecular Modeling and Simulation in this compound Processes

Molecular modeling and process simulation are indispensable tools for the design, optimization, and analysis of industrial processes involving this compound.

Aspen HYSYS is a powerful process simulation software widely used in the chemical industry to model and optimize processes like this compound production. youtube.comchemengproj.irresearchgate.net It allows engineers to create a virtual representation of a chemical plant and test different operating conditions to maximize efficiency and profitability. youtube.comjetir.org

In the context of this compound production via benzene hydrogenation, Aspen HYSYS can be used to simulate the entire process, including reactors, separators, heat exchangers, and distillation columns. youtube.com The simulation can help in determining the optimal feed conditions, reactor conversion rates, and separation parameters to achieve the desired product purity, which can be as high as 99.99%. chemengproj.ir The Peng-Robinson property package is often used in these simulations due to the hydrocarbon-rich nature of the system. youtube.com

Dynamic simulations in Aspen HYSYS are also crucial for understanding how a process responds to disturbances, such as changes in feed flow rates or composition. scribd.com This allows for the design of effective control strategies to maintain stable operation and product quality. scribd.com Furthermore, Aspen HYSYS can be linked with other software like MS Excel-VBA for automation, enabling more complex analyses and optimizations. austinpublishinggroup.com

Table 2: Key Simulation Parameters for this compound Production in Aspen HYSYS

ParameterValueUnit
Benzene Feed Flow Rate100lb mole/hr
Benzene Feed Temperature100°F
Benzene Feed Pressure335psia
Hydrogen Feed Temperature100°F
Hydrogen Feed Pressure335psia
Reactor Conversion (Benzene)99.8%
Reactor Pressure Drop15psi
Distillation Column Bottoms Purity99.99mole %

This table summarizes typical feed conditions and key operational parameters used in an Aspen HYSYS simulation for the production of this compound from benzene. youtube.com

Industrial processes for this compound production often involve significant cooling and recycle streams to manage reaction heat and improve raw material utilization. Simulating these systems is critical for efficient and safe plant operation.

Aspen HYSYS is a key tool for designing and analyzing industrial water-cooled chiller systems used to cool recycled this compound, for instance, in a polyethylene (B3416737) plant. scirp.orgresearchgate.net Simulations can be performed to select the most energy-efficient refrigerant and to determine the required size of the chiller and compressor power. scirp.orgresearchgate.net For example, a study might compare refrigerants like R134a, R125, R1270, and R152a to find the one that requires the least compressor energy. scirp.org

Computational Toxicology and Environmental Fate Prediction

Computational toxicology employs computer models and simulations to forecast the toxicity of chemical substances. nih.gov This field has seen significant evolution, incorporating advanced methods like machine learning and molecular docking to enhance the accuracy of toxicity predictions. nih.gov

Computational chemistry is a powerful tool for investigating the environmental transformation of this compound derivatives. For instance, the atmospheric fate of emerging pollutants like 1,2-dibromo-4-(1,2-dibromoethyl)this compound (B127599) (TBECH) can be elucidated. nih.gov Studies have shown that the gas-phase reaction of TBECH with hydroxyl radicals (OH·) is a key transformation pathway. nih.gov Computational models indicate that the dehydrogenation intermediates formed during this initial reaction can undergo further reactions like oxidative debromination, hydroxylation, and decomposition. nih.gov This leads to a variety of transformation products, including compounds with lower bromine content, monohydroxy substituted compounds, and unsaturated fatty ketones. nih.gov

Similarly, in aquatic environments, the transformation of TBECH stereoisomers is primarily initiated by reactive oxygen species (ROS), with the hydroxyl radical (OH·) being the most significant oxidant. researchgate.net Computational studies predict that while TBECH may persist in natural waters, advanced oxidation processes (AOPs) based on OH· can lead to their rapid transformation. researchgate.net

The biodegradation pathways of this compound derivatives can also be predicted. For example, the anaerobic degradation of this compound is proposed to begin with its addition to fumarate, forming cyclohexylsuccinate. researchgate.net This is followed by a series of reactions including activation to cyclohexylsuccinyl-CoA, rearrangement, decarboxylation, and β-oxidation, ultimately leading to ring cleavage. researchgate.net Other predicted pathways for this compound derivatives include β-oxidation and aromatization. researchgate.net

Computational chemistry is also utilized to assess the toxicity of the transformation products of this compound derivatives. Following the prediction of transformation pathways, the resulting products can be evaluated for potential environmental and health risks.

For the atmospheric transformation products of TBECH, toxicity assessments have shown that while they are generally less toxic to aquatic organisms than the parent compound, some products are still classified as toxic or harmful. nih.gov Importantly, some of these transformation products are predicted to retain carcinogenic and teratogenic activity. nih.gov In aquatic systems, the transformation of TBECH stereoisomers generally leads to a reduction in toxicity; however, the resulting products are not entirely harmless, necessitating further investigation into their environmental risks. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational technique used in this context. acs.orgnih.gov QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity or toxicity. acs.org For example, QSAR models have been developed for this compound-1,3-dione derivatives to predict their inhibitory activity against non-small-cell lung cancer cells. acs.orgnih.gov These models use molecular descriptors (e.g., physicochemical, electronic, and topological properties) to predict the bioactivity of the compounds. acs.org Such in silico screening, combined with assessments of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helps in identifying promising drug candidates with potentially lower toxicity. acs.org

Table 3: Predicted Environmental Transformation of 1,2-dibromo-4-(1,2-dibromoethyl)this compound (TBECH) nih.govresearchgate.net

EnvironmentInitiating SpeciesPrimary ReactionsResulting Transformation Products
Atmosphere Hydroxyl radical (OH·)H-abstraction, Oxidative debromination, Hydroxylation, DecompositionLow bromine and monohydroxy substituted compounds, Debrominated or unbrominated unsaturated fatty ketones
Aquatic Reactive Oxygen Species (primarily OH·)OxidationVarious, generally less toxic than parent compound

Table 4: Overview of Computational Toxicology Methods for this compound Derivatives

MethodApplicationExampleReference
Computational Chemistry Prediction of transformation pathways and toxicity of products.Investigating the reaction of TBECH with OH· radicals and assessing the toxicity of the resulting compounds. nih.gov
QSAR Modeling Predicting biological activity and toxicity based on chemical structure.Developing models to predict the anticancer activity of this compound-1,3-dione derivatives. acs.orgnih.gov
Molecular Dynamics Simulating the interaction between molecules to understand mechanisms.Studying the separation of this compound-ethanol mixtures using ionic liquids. acs.org

Environmental Chemistry and Biogeochemical Cycling of Cyclohexane

Environmental Fate and Transport Mechanisms

The environmental behavior of cyclohexane (B81311) is characterized by its high volatility and moderate mobility. Once released, it partitions primarily to the atmosphere, with subsequent transport and degradation processes determining its ultimate fate.

Atmospheric Degradation Pathways (e.g., Hydroxyl Radical Reactions)

In the atmosphere, this compound exists almost exclusively in the vapor phase due to its high vapor pressure. epa.gov The primary degradation mechanism for gaseous this compound is its reaction with photochemically produced hydroxyl radicals (•OH). epa.govess.co.at This reaction initiates a series of oxidation steps that ultimately break down the this compound molecule.

The estimated atmospheric half-life of this compound, based on its reaction with hydroxyl radicals, is approximately 45 hours. epa.gov The reaction proceeds via hydrogen abstraction from the this compound ring by the hydroxyl radical, forming a cyclohexyl radical. This radical then reacts with molecular oxygen to form a cyclohexylperoxy radical, which can undergo further reactions to yield products such as cyclohexanone (B45756) and cyclohexanol (B46403). pnas.orgresearchgate.net The rate of this degradation is influenced by the concentration of hydroxyl radicals, which can vary depending on factors like sunlight intensity and the presence of other atmospheric pollutants. researchgate.net While the reaction with hydroxyl radicals is the main atmospheric sink, reactions with other oxidants like chlorine atoms can become significant in specific environments, such as marine and coastal areas. nih.gov

Table 1: Atmospheric Degradation of this compound

Parameter Value Reference
Primary Degradation Pathway Reaction with Hydroxyl Radicals (•OH) epa.govess.co.at
Estimated Atmospheric Half-life 45 hours epa.gov
Major Oxidation Products Cyclohexanone, Cyclohexanol pnas.orgresearchgate.net

Volatilization from Water and Soil Surfaces

Given its high Henry's Law constant of approximately 0.15 atm-m³/mol, this compound is expected to volatilize rapidly from water surfaces. epa.govnih.gov This property means that a significant portion of this compound released into aquatic environments will partition into the atmosphere. dcceew.gov.au The estimated volatilization half-life from a model river is about 2.7 hours, while from a model lake, it is around 3.6 days. epa.govnih.gov

Similarly, volatilization is a major process for this compound present in soil. nih.gov For moist soils, the Henry's Law constant indicates a high potential for volatilization. nih.gov From dry soil surfaces, this compound's high vapor pressure (96.9 mm Hg at 25°C) also promotes its transfer to the atmosphere. nih.gov The rate of volatilization from soil depends on various factors including soil type, moisture content, temperature, and air movement.

Mobility and Entry into Groundwater Systems

This compound exhibits moderate mobility in soil. epa.govnih.gov Its potential to leach through the soil and enter groundwater systems is a significant environmental concern. ess.co.atdcceew.gov.au The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. Estimated Koc values for this compound are in the range that suggests moderate mobility. epa.govnih.gov

Because it does not bind strongly to soil particles, this compound that is not volatilized or degraded can be transported downward with infiltrating water. dcceew.gov.au This downward movement can lead to the contamination of underlying groundwater resources. ess.co.atdcceew.gov.au The extent of leaching is influenced by soil characteristics, such as organic matter content and permeability, as well as the amount of rainfall. acs.org

Table 2: Physicochemical Properties Influencing this compound's Environmental Transport

Property Value Significance Reference
Henry's Law Constant ~0.15 atm-m³/mol High potential for volatilization from water epa.govnih.gov
Vapor Pressure 96.9 mm Hg at 25°C Promotes volatilization from dry soil nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc) ~150 - 350 Moderate mobility in soil nih.gov
Water Solubility Slightly soluble Can be transported with water dcceew.gov.au

Biodegradation and Bioremediation of this compound

Microbial degradation is a crucial process in the natural attenuation of this compound in contaminated environments. Certain microorganisms have evolved metabolic pathways to utilize cycloalkanes as a source of carbon and energy.

Anaerobic Degradation by Sulfate-Reducing Bacteria

Under anoxic conditions, such as those found in some contaminated sediments and groundwater, the biodegradation of this compound can be carried out by anaerobic bacteria. Sulfate-reducing bacteria, in particular, have been shown to degrade this compound. oup.comnih.govnih.gov In these environments, sulfate (B86663), rather than oxygen, serves as the terminal electron acceptor. oup.com

Research has demonstrated that in the absence of oxygen, the degradation of this compound is significantly more evident in the presence of sulfate. oup.com Studies on enrichment cultures from hydrocarbon-contaminated marine sediments have identified specific phylotypes, such as those affiliated with the Desulfosarcina-Desulfococcus cluster, as being responsible for this compound degradation. nih.govnih.govfrontiersin.org The degradation process is coupled with the stoichiometric reduction of sulfate to sulfide. nih.govnih.govresearchgate.net The initial activation of the stable this compound ring is a critical step in its anaerobic metabolism. Evidence suggests that this occurs through the addition of this compound to fumarate, forming cyclohexylsuccinate, a mechanism analogous to the anaerobic degradation of n-alkanes. nih.govnih.gov

Microbial Metabolism of Cycloalkanes in Contaminated Environments

The microbial metabolism of cycloalkanes, including this compound, is a key component of the bioremediation of petroleum-contaminated sites. nih.gov While generally more resistant to microbial attack than linear alkanes, cycloalkanes can be degraded by a variety of microorganisms. nih.govbiorxiv.org The ability of microbial communities to degrade complex hydrocarbon mixtures is often dependent on the presence of diverse populations with broad enzymatic capabilities. nih.gov

The initial step in the aerobic degradation of this compound often involves the introduction of an oxygen atom by a monooxygenase enzyme, leading to the formation of cyclohexanol. This is then further oxidized to cyclohexanone, which can be followed by ring cleavage. biorxiv.org However, it's recognized that a consortium of different bacterial species is often more effective at degrading complex mixtures of hydrocarbons found in contaminated sites than a single species. researchgate.net The efficiency of biodegradation is influenced by various environmental factors, including the availability of nutrients, oxygen (in aerobic degradation), pH, and the bioavailability of the contaminants. nih.gov

Advanced Treatment and Removal Technologies

Advanced treatment technologies are crucial for removing volatile organic compounds (VOCs) like this compound from industrial waste streams, particularly from waste gases. Biological methods, especially biotrickling filtration, have emerged as cost-effective, efficient, and environmentally friendly options. aidic.it

Biotrickling filtration is a biological air purification technique where contaminated gas is passed through a packed bed of inert material (e.g., polyurethane foam, ceramic elements) that is continuously trickled with a nutrient-rich liquid. aidic.iticm.edu.pl Microorganisms colonize the packing material, forming a biofilm that absorbs and biodegrades pollutants from the gas phase. aidic.it This technology offers advantages over conventional biofilters, including better process control (e.g., pH, temperature), lower flow resistance, and smaller space requirements. aidic.it

The removal of hydrophobic compounds like this compound via biotrickling filtration presents challenges due to their low water solubility, which limits their transfer from the gas phase to the aqueous biofilm. frontiersin.orgaidic.it Despite this, studies have demonstrated the feasibility of this technology. For instance, a biotrickling filter packed with polyurethane foam and inoculated with Acidovorax sp. CHX100 achieved removal efficiencies of 80-99% for this compound concentrations ranging from 60 to 480 mg C/m³. nih.gov The maximum elimination capacity reached in one study was approximately 95 g/(m³·h). pan.pl

Performance of Biotrickling Filters for this compound Removal

InoculumPacking MaterialInlet Loading (g C/m³·h or g/m³·h)Removal Efficiency (%)Elimination Capacity (g C/m³·h or g/m³·h)Reference
Acidovorax sp. CHX100Polyurethane foam~1.8 to ~16 (as mg C/m³)80 - 99%5.4 - 38 nih.gov
Mixed natural-synthetic packingMixed culture~450 (total VOCs)~35 - 40% (for this compound in mixture)~95 (for this compound) pan.pl
Mixed culture-90 (as g/m³·h)~30%~25 (as g/m³·h) aidic.it
Fungi added to bacteriaPerlite-Enhanced removal- avestia.com

Several strategies have been investigated to overcome the mass transfer limitations of hydrophobic compounds like this compound in biological treatment systems and enhance their removal efficiency. aidic.itpan.pl

Treated Gas Stream Recycling: Partially recycling the treated gas stream back into the biotrickling filter can also boost performance. This approach likely increases microbial growth due to the increased contact time between the pollutant and the biofilm. aidic.it Studies have shown that this method can increase this compound removal efficiency by approximately 20%. aidic.itcetjournal.it

UV Pre-treatment: Combining ultraviolet (UV) photodegradation with biotrickling filtration (UV-BTF) is another innovative approach. frontiersin.orgfrontiersin.org UV pre-treatment can partially oxidize recalcitrant compounds like this compound into more water-soluble and biodegradable intermediates, such as n-butanol. frontiersin.orgfrontiersin.org These intermediates are then more easily removed in the subsequent biological stage. A combined UV-BTF system demonstrated faster biofilm formation and significantly higher removal efficiencies and elimination capacities compared to a standalone biotrickling filter. frontiersin.orgfrontiersin.org

Enhancement Methods for this compound Removal in Biological Systems

Enhancement MethodMechanismReported Improvement in Removal EfficiencyReference
Addition of n-butanol (Co-metabolism)Increased biomass growth, co-metabolism, and improved this compound solubility.~40% increase; final removal of 85-90%. aidic.it, cetjournal.it
Partial recycling of treated gasIncreased contact time leading to enhanced microbial growth.~20% increase. aidic.it, cetjournal.it
UV Pre-treatmentPartial oxidation of this compound to more biodegradable intermediates.Maximum elimination capacity increased from 1.32 to 4.4 g m⁻³ h⁻¹. frontiersin.org, frontiersin.org
Addition of fungiEnhanced biodegradation capabilities of the microbial community.Qualitatively reported as enhanced removal. avestia.com

Environmental Impact and Contribution to Atmospheric Phenomena

The key atmospheric degradation pathway for this compound is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.govpnas.orgnih.gov This reaction initiates a complex series of oxidation steps. The atmospheric half-life of this compound due to this reaction is estimated to be about 2.3 days. nih.gov

The initial reaction involves the abstraction of a hydrogen atom from the this compound ring by a hydroxyl radical, forming a cyclohexyl radical (c-C₆H₁₁•). pnas.orgacs.org

c-C₆H₁₂ + •OH → c-C₆H₁₁• + H₂O

The cyclohexyl radical then rapidly reacts with atmospheric oxygen (O₂) to form a cyclohexylperoxy radical ((c-C₆H₁₁)O₂•). pnas.orgacs.org

c-C₆H₁₁• + O₂ → (c-C₆H₁₁)O₂•

This peroxy radical can then react with nitric oxide (NO), a common atmospheric pollutant, to form a cyclohexoxy radical ((c-C₆H₁₁)O•) and nitrogen dioxide (NO₂). acs.org The formation of NO₂ is a critical step, as its subsequent photolysis by sunlight regenerates NO and produces an oxygen atom, which then combines with O₂ to form ozone (O₃), a primary component of photochemical smog.

(c-C₆H₁₁)O₂• + NO → (c-C₆H₁₁)O• + NO₂

The cyclohexoxy radical can undergo further reactions, including decomposition or reaction with O₂, leading to the formation of various oxygenated products such as cyclohexanone and other carbonyl compounds. nih.govacs.orgpnas.org These reactions contribute to the complex chemical mixture of photochemical smog and can also lead to the formation of secondary organic aerosols (SOA), which are fine particulate matter suspended in the air. pnas.orgacs.orgcopernicus.org

Advanced Applications of Cyclohexane in Chemical Engineering and Materials Science

Catalytic Processes in Cyclohexane (B81311) Production and Transformation

The oxidation of this compound to produce cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil, is a foundational industrial process. rsc.orgrsc.org Innovations in catalysis are central to improving this transformation's efficiency and selectivity.

Heterogeneous Catalysis for this compound Oxidation

The industrial oxidation of this compound has traditionally been limited by low conversion rates (around 4-6%) to maintain high selectivity (70-85%) for KA oil. rsc.orgmdpi.com Heterogeneous catalysis offers a promising alternative to traditional homogeneous systems, providing advantages in catalyst separation, recyclability, and the potential for continuous processes. unimi.it Researchers have explored various heterogeneous catalysts to improve conversion while preserving high selectivity. mdpi.com

A wide array of materials have been investigated, including:

Metal Oxides: Transition metal oxides, such as vanadium phosphorous oxides (VPO), have shown high oxidation capacities. hep.com.cn Nanostructured metal oxides, like Co3O4 and CoFe2O4 nanocrystals, have demonstrated higher this compound conversions and better selectivities for cyclohexanone compared to conventional catalysts. hep.com.cn Bulk nickel oxide (NiO) has also been used effectively, achieving approximately 85% this compound conversion with 99% KA oil selectivity under mild conditions when using meta-chloroperoxybenzoic acid (m-CPBA) as an oxidant. mdpi.com

Supported Metal Catalysts: Gold nanoparticles supported on various materials like silica (B1680970), ZSM-5, MCM-41, and SBA-15 have shown good catalytic performance for this compound oxidation using molecular oxygen. hep.com.cn To enhance stability, metal oxides such as alumina (B75360), titania-doped silica, and zirconia-modified alumina have been used as supports for gold nanoparticles. hep.com.cn

Molecular Sieves: Incorporating transition metals into molecular sieves like zeolites and aluminophosphates imparts redox properties that are beneficial for catalytic hydrocarbon oxidation. hep.com.cn For instance, titanium-substituted silicalite (TS-1) has demonstrated good catalytic abilities for this compound oxidation. hep.com.cn

A novel Ti70Zr10Co20 alloy containing an icosahedral quasicrystalline phase has shown high activity and selectivity in the solvent-free oxidation of this compound with oxygen. rsc.org This catalyst was reported to be reusable multiple times without a significant loss in activity or selectivity. rsc.org

Design and Development of Novel Catalytic Materials and Supports

The development of innovative catalytic materials is a key focus area for advancing this compound oxidation. Research emphasizes cost-effective systems using abundant metals that are stable under various process conditions. unimi.it

Porous Support Materials: Porous materials such as carbon nanomaterials, zeolites, mesoporous silicas, and metal-organic frameworks (MOFs) are extensively studied as catalyst supports. mdpi.com These supports can enhance the activity and selectivity of the catalytic materials and facilitate their recycling and reuse. mdpi.com

Mesoporous Silica: Iron-containing mesoporous silica nanoparticles (Fe-MSN and H/Fe-MSN) have been used to catalyze the oxidation of this compound to cyclohexanone with hydrogen peroxide at room temperature. rsc.org The protonated version, H/Fe-MSN, exhibited excellent conversion of 97% under mild conditions. rsc.org Copper and magnesium oxides co-supported on mesoporous silica (xMg–2.3Cu/SBA-15) have also been developed. rsc.org The incorporation of magnesium was found to improve the dispersion of copper oxide and prevent the further oxidation of the desired products, leading to a KA oil selectivity of up to 99.3% at a 12% this compound conversion. rsc.org

Zeolites: A complex nano-structured catalyst, Au@TiO2/MCM-22, was prepared with gold nanoparticles decorated on a TiO2/MCM-22 surface. scirp.org This material showed enhanced catalytic activity for this compound oxidation due to the synergistic effects of gold and titanium dioxide. scirp.org

Bimetallic and Nanostructured Catalysts: The combination of metals and the use of nanoscale materials are prominent strategies in catalyst design.

FeCo bimetallic systems supported on γ-Al2O3 are being explored as effective heterogeneous catalysts, leveraging the redox properties of both iron and cobalt. unimi.it

Reducing the particle size of metal oxides to the nanometer scale is an effective method for increasing their catalytic activity for this compound oxidation. hep.com.cn

Table 1: Performance of Various Heterogeneous Catalysts in this compound Oxidation
Catalyst SystemSupport/MethodOxidantConversion (%)KA Oil Selectivity (%)Reference
Bulk NiO-m-CPBA~8599 mdpi.com
H/Fe-MSNMesoporous SilicaH₂O₂97- rsc.org
1.2Mg–2.3Cu/SBA-15Mesoporous Silica (SBA-15)O₂1299.3 rsc.org
Au@TiO₂/MCM-22Zeolite (MCM-22)O₂12.81- scirp.org
LaCo₀.₇Fe₀.₃O₃PerovskiteO₂1595 researchgate.net

Sustainable Protocols for Catalytic this compound Oxidation

Developing green and sustainable protocols is a major driver in modern chemical research. mdpi.com For this compound oxidation, this involves using environmentally benign oxidants, recyclable catalysts, and energy-efficient processes.

Green Oxidants: Molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) are considered clean oxidants because they are readily available and produce minimal waste (water is the only byproduct of H₂O₂). rsc.orgacademie-sciences.fr

Recyclable Catalysts: A key advantage of heterogeneous catalysts is their potential for recovery and reuse over multiple cycles. mdpi.comrsc.org For example, a Ti70Zr10Co20 catalyst was reused several times without losing activity. rsc.org Similarly, manganese-based catalysts supported on carbon materials have demonstrated stability over five consecutive cycles. rsc.org

Ionic Liquids: Ionic liquids (ILs) are being explored as alternative reaction media to volatile organic compounds. academie-sciences.fr Their negligible vapor pressure and ability to dissolve catalysts can enhance reaction yield and selectivity, while also simplifying catalyst recycling. academie-sciences.fr A biphasic system using an ionic liquid allowed for the extraction of oxidized products, minimizing overoxidation and enabling the reuse of the copper-based catalyst. academie-sciences.fr

Promoters and Additives: The use of promoters like N-hydroxyphthalimide (NHPI) and oxalic acid can significantly enhance the efficiency of oxidation processes catalyzed by complexes of VO(acac)₂ and Co(acac)₂. nih.govacs.org These additives can boost the reaction even at low concentrations, contributing to a more sustainable protocol. nih.gov

Industrial Process Optimization and Design

Enhancing Yield in Industrial this compound Production

This compound is primarily produced through the hydrogenation of benzene (B151609). bcrec.iddoaj.org Achieving a high yield is a key objective in the design of these production processes. bcrec.iddoaj.orgbcrec.id One approach to maximizing yield involves process modifications simulated using software like Aspen HYSYS. bcrec.iddoaj.org A study demonstrated that by implementing a modified process design that includes adding a recycle stream, a separator, and a rigorous distillation column, the yield of this compound from benzene hydrogenation could be significantly increased from 93.49% to 99.90%. bcrec.iddoaj.orgbcrec.id This modification enhances purity by recycling unreacted benzene, thereby reducing the consumption of raw materials. bcrec.idresearchgate.net

Table 2: Impact of Process Modification on this compound Yield
ProcessThis compound Yield (%)Reference
Basic Process93.49 bcrec.iddoaj.orgbcrec.id
Modified Process (with recycle)99.90 bcrec.iddoaj.orgbcrec.id

Separation and Purification Techniques for High Purity this compound

The separation of this compound from unreacted benzene and other byproducts is a challenging but essential step, particularly because benzene and this compound form an azeotrope and have very close boiling points (80.1°C for benzene and 80.74°C for this compound). researchgate.netmdpi.com

Several advanced separation techniques are employed:

Extractive Distillation: This is a common commercial process for this separation. researchgate.net It involves adding a solvent (entrainer) that alters the relative volatilities of the components. Solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and sulfolane (B150427) are used. researchgate.net The addition of salts or ionic liquids to the solvent can further enhance separation efficiency, allowing for higher purity this compound with a lower solvent-to-feed ratio. researchgate.net Eutectic solvents with aromatic structures have also been screened as potential extraction solvents. mdpi.com

Azeotropic Distillation: This technique is suitable for mixtures with a high (over 90%) aromatics content. mdpi.com

Other Purification Methods: For producing very high-purity this compound, such as for use as a solvent in polymerization reactions, multi-step purification processes are necessary. google.com One such method involves treating the this compound with titanium tetrachloride, followed by contact with an adsorbent like silica gel, and finally, fractional distillation in the presence of an alkali metal borohydride (B1222165) or aluminum hydride. google.com Hydrogenation over a nickel catalyst can also be used to remove impurities. google.com

The choice of purification method depends on the initial purity of the this compound and the required final purity, with techniques ranging from simple distillation for low-boiling liquids with significantly different boiling points to more complex methods like vacuum distillation for high-boiling or heat-sensitive compounds. rochester.edu

Design of Cooling Systems for this compound Recycling in Polymer Plants

In polymer production, particularly in solution-based polymerization for materials like polyethylene (B3416737), temperature control is paramount for process efficiency and product quality. This compound often serves as a solvent, and its effective recycling is crucial for the economic viability of the plant. A key aspect of this recycling loop is the cooling of the this compound stream after it has been used in the polymerization reactor.

A case study in a polyethylene plant highlighted the necessity of a robust cooling system to manage the recycled this compound. scirp.org The research focused on designing an industrial water-cooled chiller to cool recycled this compound from 38°C down to 15°C. scirp.org This cooling is essential because a lower solvent temperature enhances the absorption rate of ethylene (B1197577), a primary monomer, which can be increased to as much as 40 tons per hour with adequate cooling. scirp.org

The design process involved the use of process simulation software, Aspen Hysys, to model the chiller unit. scirp.org Different refrigerants were evaluated, with R134a being selected as the most suitable for the application. The designed chiller had a cooling capacity of 630 tons of refrigeration (TR) and a coefficient of performance (COP) of 6.3. scirp.org This represented a significant improvement over a previously defective chiller, which had a lower capacity and was prone to tripping. scirp.org

The key components of the cooling system that were designed and simulated include:

Evaporator: With a duty of 2166.39 kJ/sec. scirp.org

Condenser: With a duty of 2544.72 kJ/sec. scirp.org

Thermostatic Expansion Valve: With a calculated flow coefficient of 46.17 gpm. scirp.org

This compound in Polymer Science and Intermediates for Advanced Materials

This compound is a fundamental building block in the polymer industry, primarily serving as a precursor to monomers required for the synthesis of high-performance polyamides like Nylon 66 and Nylon 6. moeveglobal.comwikipedia.orgmcgroup.co.ukiigtchem.com These materials are then utilized in a wide array of applications, including engineering plastics and resins.

Precursor for Nylon 66 and Nylon 6 Production (Adipic Acid, Caprolactam)

The vast majority of commercially produced this compound is used in the manufacturing of intermediates for nylon production. globallcadataaccess.org The process begins with the oxidation of this compound to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as "KA oil". wikipedia.orgatamankimya.com This mixture is a critical intermediate for both adipic acid and caprolactam.

Adipic Acid for Nylon 6,6: A significant portion of the world's this compound consumption, estimated to be around 60%, is dedicated to the production of adipic acid. icis.com Adipic acid is one of the two essential monomers, along with hexamethylenediamine, required for the synthesis of Nylon 6,6. icis.comoecotextiles.blog This type of nylon is known for its high mechanical strength, rigidity, and good stability under heat.

Caprolactam for Nylon 6: The remaining portion of KA oil is converted to caprolactam, the sole monomer for the production of Nylon 6. icis.comnylon-granules.com It is estimated that over 70% of the global caprolactam production originates from this compound via the cyclohexanone intermediate. icis.com Nylon 6 is valued for its elasticity, high tensile strength, and resistance to abrasion.

The production of these nylon precursors from this compound is a multi-step chemical process that is central to the polymer industry.

Role in Engineering Plastics and Resins

The nylons produced from this compound-derived monomers are foundational materials in the field of engineering plastics and resins. pttgcgroup.com These materials offer a combination of properties that make them suitable for demanding applications in various sectors, including automotive, electronics, and consumer goods. pttgcgroup.com

Properties and Applications of Nylon-Based Engineering Plastics:

Property Application Examples
High Strength and Stiffness Automotive parts (engine covers, gears), electrical connectors, power tool housings.
Good Wear Resistance Bearings, bushings, and other moving parts.
Chemical Resistance Fuel lines, solvent containers.

This compound's role extends beyond just nylon. It is also used as a solvent in the production of some resins and lacquers. dcceew.gov.au The development of high-performance synthetic resins often involves modifying existing polymers or creating new ones to meet specific application requirements, and this compound-derived materials are frequently at the center of these innovations. engineering.org.cn

Emerging Applications in Green Chemistry and Sustainable Processes

In response to growing environmental concerns, the chemical industry is increasingly focusing on developing more sustainable manufacturing processes. This compound is playing a role in this transition, particularly in the exploration of greener reaction media and biocatalytic functionalization methods.

Supercritical CO2 as a Medium for Catalytic Reactions

Supercritical carbon dioxide (scCO2) is gaining attention as an environmentally benign alternative to traditional organic solvents in chemical reactions. ulisboa.pt Its non-toxic and non-flammable nature, coupled with its tunable solvent properties, makes it an attractive medium for various catalytic processes, including those involving this compound. rsc.org

Research has shown that scCO2 can be effectively used in the selective oxidation of this compound. semanticscholar.org The miscibility of oxygen in scCO2 can drive free-radical chemistry, and the reaction rate and conversion of this compound can be tuned by adjusting temperature and pressure. semanticscholar.org One of the key advantages of using scCO2 is the potential for easier separation of products and recycling of the catalyst. semanticscholar.org

In some studies, the combination of scCO2 with ionic liquids has been explored to create even more efficient and selective catalytic systems for this compound oxidation. semanticscholar.org The use of scCO2 has also been shown to improve the selectivity of hydrogenation reactions of fluorinated arenes to produce fluorinated cyclohexanes, which are valuable building blocks for materials and pharmaceuticals. rsc.org The hydrophobic environment provided by scCO2 can favor the desired hydrogenation over competing side reactions. rsc.orgrsc.org

Key Findings in this compound Reactions in scCO2:

Reaction Type Catalyst System Key Observation Reference
Selective Oxidation Iron(II) C-scorpionate complexes Tuning alcohol/ketone selectivity is possible. semanticscholar.org
Selective Oxidation Iron tetraphenylporphyrin Higher selectivity towards cyclohexanol compared to organic solvents. researchgate.net

Biooxidation Systems for this compound Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising route to more sustainable chemical synthesis. For the functionalization of this compound, researchers are exploring the use of enzymes like unspecific peroxygenases (UPOs). csic.es These enzymes can catalyze the oxidation of this compound to cyclohexanol and cyclohexanone (KA oil) with high selectivity under mild conditions. csic.es

A significant advantage of biocatalytic systems is their potential to overcome the low conversion rates that are typical in traditional industrial processes for this compound oxidation, which are often limited to less than 10% to maintain selectivity. csic.es Recent research has demonstrated the potential for kilogram-scale production of KA oil from this compound using an engineered UPO from Agrocybe aegerita. researchgate.netnih.govacs.org In these systems, simple hydrogen peroxide is used as the oxidant. csic.esacs.org

Researchers have achieved cyclohexanol concentrations of over 300 mM, corresponding to a yield of over 60%, with impressive productivities. acs.org Identifying and overcoming the current limitations of these biooxidation systems is a key area of ongoing research, with the goal of making them a viable alternative to conventional chemical methods. csic.esacs.org

Another innovative approach involves the use of phototrophic cyanobacteria that express oxygenase genes. nih.gov These microorganisms can use light to produce the oxygen required for the oxidation reaction internally, which could simplify reactor design and improve efficiency, especially in continuous flow systems. nih.gov

Toxicology and Mechanistic Health Implications of Cyclohexane Exposure

Mechanisms of Cyclohexane (B81311) Toxicity

The precise mechanisms underlying the toxicity of this compound are not fully elucidated but are thought to be similar to other central nervous system (CNS) depressants. chemicalbook.com The lipophilic nature of this compound allows it to readily diffuse through neural tissues, targeting multiple brain regions. frontiersin.orgnih.gov

Central Nervous System (CNS) Effects and Interference with Neuronal Membrane Functions

This compound is believed to exert its effects through a general interaction with the CNS, with interference with neuronal membrane functions being a postulated mechanism of action. chemicalbook.com As a lipophilic molecule, it can accumulate in the membrane lipid bilayer, affecting the structural and functional properties of these membranes. researchgate.net This disruption can lead to a loss of membrane integrity and increased permeability. researchgate.net Such interference with neuronal membrane functions may account for the behavioral and anesthetic effects observed following exposure. chemicalbook.com In humans, exposure has been linked to headaches, sleepiness, dizziness, limb weakness, motor changes, and verbal memory impairment. frontiersin.orgnih.gov

Cellular and Subcellular Effects (Membrane Dysfunction, Enzyme Kinetics, Metabolic Regulation)

At the cellular level, this compound exposure can lead to significant membrane dysfunction. The accumulation of this hydrocarbon in the lipid bilayer can disrupt membrane enzymes and alter corresponding cell functions. chemicalbook.comresearchgate.net In vitro studies have shown that this compound impairs the activity of phospholipid liposomes and reconstituted cytochrome c oxidase proteoliposomes. epa.gov This partitioning into the membrane causes swelling and increased fluidity, which can disrupt the proton motive force and pH gradient across the membrane. epa.gov

Dysregulation of enzyme activity due to chemical exposure can lead to metabolic disorders. nih.gov While specific data on this compound's direct and broad impact on enzyme kinetics is an area requiring more research, the disruption of membrane-bound enzymes is a key concern. chemicalbook.comsolubilityofthings.com Altered enzyme activity can disrupt the delicate balance of metabolic pathways, which are crucial for cellular homeostasis. solubilityofthings.comnih.gov

Oxidative Stress and Redox Balance Perturbations in Cells

This compound exposure has been shown to perturb the redox balance in cells, leading to oxidative stress. frontiersin.orgfrontiersin.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. researchgate.netnih.gov The accumulation of ROS can cause cellular dysfunction by damaging membranes, lipids, proteins, mitochondria, and DNA. frontiersin.orgnih.govfrontiersin.org This suggests that this compound affects the ability of tissues to detoxify ROS, contributing to its neurotoxic effects. frontiersin.orgfrontiersin.org

Neurobiological Effects of this compound Inhalation

Inhalation of this compound can lead to a range of neurobiological effects, from behavioral changes to cellular and molecular alterations within the brain. nih.govfrontiersin.org

Behavioral Alterations, Reactive Gliosis, and Microglial Reactivity

Studies in mice have demonstrated that this compound inhalation can cause behavioral alterations, including motor hyperactivity followed by lethargy and sedation. frontiersin.orgnih.gov These functional deficits are associated with significant cellular responses in the brain, specifically in the hippocampus. nih.gov

Exposure to this compound induces reactive gliosis, which is an increase in the number of astrocytes, and also triggers microglial reactivity. frontiersin.orgnih.govresearchgate.net Astrocytes and microglia are key components of the brain's immune response. frontiersin.orgnih.gov While these cells can be neuroprotective, their sustained activation can also be neurotoxic due to the release of inflammatory cytokines and ROS, which can lead to neuronal damage and cell death. frontiersin.orgnih.gov Research has shown a significant increase in the number of astrocytes and microglia in the hippocampal CA1 and CA3 areas of mice exposed to this compound. nih.govresearchgate.net

Impact on Neuronal Survival and DNA Repair Mechanisms

The oxidative stress induced by this compound can damage cellular components, including DNA. nih.govfrontiersin.org DNA damage in neurons, which are postmitotic cells, is primarily repaired through pathways like base excision repair (BER) and nucleotide excision repair (NER). frontiersin.orgresearchgate.netnih.gov A recent study found that this compound exposure promotes the overexpression of AP endonuclease 1 (APE1) in the hippocampus. frontiersin.orgfrontiersin.org APE1 is a crucial protein involved in the cellular response to oxidative stress and plays a role in regulating genes for neuronal survival and DNA repair. frontiersin.orgfrontiersin.org This overexpression suggests an ongoing brain injury and an active response to repair the DNA damage caused by this compound-induced oxidative stress. nih.gov The integrity of DNA repair mechanisms is vital for the survival of long-lived cells like neurons. frontiersin.orgscitechdaily.com

Research Findings on this compound-Induced Cellular Changes in Mouse Hippocampus

FindingRegionObservationImplication
Reactive Gliosis CA1 & CA3Significant increase in the number and cytoplasmic processes of astrocytes (GFAP+ cells). nih.govIndicates an ongoing brain injury and inflammatory response. nih.gov
Microglial Reactivity CA1 & CA3Significant increase in the number of microglia cells (Iba1+ cells). nih.govresearchgate.netSuggests a neurotoxic effect through the release of inflammatory molecules and ROS. frontiersin.orgnih.gov
APE1 Overexpression CA1 & CA3Increased expression of AP endonuclease 1. frontiersin.orgnih.govPoints to a cellular response to oxidative stress and an attempt to repair DNA damage. frontiersin.orgfrontiersin.org

Developmental and Reproductive Toxicity Mechanisms

The reproductive and developmental toxicity of this compound has been evaluated in animal studies to understand its potential effects on maternal health and fetal development.

Maternal and Fetal Effects in Animal Studies

In contrast, a developmental toxicity study in rabbits exposed to the same concentrations showed no compound-related maternal effects, even at the highest level of 7000 ppm. nih.gov Therefore, the maternal NOEL for rabbits was determined to be 7000 ppm. nih.gov

Regarding fetal effects, the primary observation in the rat two-generation study was a statistically significant decrease in mean pup weight for both F1 and F2 litters at the 7000 ppm exposure level, particularly from lactation day 7 onwards. nih.gov However, no compound-related evidence of developmental toxicity, such as structural malformations, was observed in either rats or rabbits at any tested concentration. nih.gov The developmental NOEL for both species was therefore set at 7000 ppm, the highest concentration tested. nih.govca.gov The U.S. Environmental Protection Agency (EPA) identified the reduction in pup weight during lactation in both F1 and F2 generations as the critical effect for risk assessment. epa.govornl.gov

Interactive Data Table: Maternal and Developmental Effects of this compound in Animal Studies

SpeciesExposure Concentration (ppm)Maternal EffectsFetal/Developmental EffectsNOEL (ppm)
Rat500No significant effectsNo significant effectsMaternal: 500
Rat2000Transient diminished response to soundNo significant effectsDevelopmental: 7000
Rat7000Lower body weight, reduced food consumption, diminished response to soundDecreased pup weight during lactation-
Rabbit7000No compound-related effectsNo compound-related effectsMaternal: 7000, Developmental: 7000

Evaluation of Reproductive and Developmental Endpoints

The evaluation of reproductive and developmental endpoints for this compound has been based on comprehensive multi-generational studies. In the two-generation inhalation study in rats, reproductive performance, including mating, fertility, and gestation indices, was not adversely affected by this compound exposure up to 7000 ppm. nih.gov The reproductive NOEL was established at 2000 ppm, based solely on the decreased pup weights observed at 7000 ppm in both the F1 and F2 generations. nih.gov

Standard prenatal developmental toxicity studies did not extend into the lactation period, where the reduced pup weight effect was identified in the two-generation study. epa.gov This highlights the importance of multi-generational studies in capturing critical developmental endpoints that may not be apparent in shorter-term assessments. The database for this compound's oral reproductive and developmental toxicity is considered inadequate, with no sufficient studies available. epa.gov Similarly, there is a lack of data on developmental neurotoxicity, which remains a concern due to the observed sedative-like effects in adult animals. epa.govepa.gov

Mechanistic Assessment of this compound Metabolites

While data on the direct mechanistic assessment of this compound metabolites is limited, studies on related compounds and the application of modern toxicological methods provide insights into potential mechanisms of toxicity.

Quantitative Toxicogenomics Approaches for Metabolite Toxicity

Quantitative toxicogenomics, which involves analyzing changes in gene and protein expression, offers a powerful approach to understanding the mechanisms of toxicity. While specific studies on this compound metabolites using this approach are not widely available, research on similar compounds, such as 4-methyl-1-cyclohexanemethanol (4-MCHM), demonstrates the potential of these methods. nih.govnih.gov

A study on 4-MCHM and its metabolites, generated using a rat liver S9 fraction, employed proteomics in yeast and transcriptional analysis in human cells to assess toxicity mechanisms. nih.govnih.govresearchgate.net The results indicated that the metabolites were likely more toxic than the parent compound. nih.govnih.gov In yeast, 4-MCHM primarily induced chemical stress related to transmembrane transport, whereas its metabolites mainly caused oxidative stress linked to antioxidant and oxidoreductase activity. nih.govnih.gov In human A549 lung cells, 4-MCHM exposure was associated with the induction of DNA damage-related biomarkers. nih.govnih.gov This suggests that metabolites of this compound-related compounds can have different and potentially more severe toxicity profiles than the parent chemical, operating through mechanisms like oxidative stress and genotoxicity. nih.govnih.gov These findings underscore the importance of evaluating metabolite toxicity in comprehensive risk assessments. researchgate.net

DNA Damage and Genotoxicity Biomarkers

Genotoxicity studies are crucial for assessing a chemical's potential to cause DNA damage, which can lead to mutations and cancer. mdpi.com Generally, genotoxicity studies for this compound have been negative. epa.gov However, the assessment of specific DNA damage and genotoxicity biomarkers can provide more nuanced information.

Biomarkers of genotoxicity include the measurement of DNA strand breaks (e.g., via the comet assay), the formation of micronuclei (indicative of chromosome breaks or loss), and the quantification of DNA adducts or oxidative DNA damage markers like 8-oxo-2'-deoxyguanosine (8-oxodG). uantwerpen.bewww.gov.uk The comet assay detects a wide range of DNA lesions, including single and double-strand breaks. uantwerpen.be Micronuclei represent unrepairable chromosome damage that can persist in cells. uantwerpen.bewww.gov.uk

While direct studies linking this compound exposure to these specific biomarkers are scarce, research on its metabolite, cyclohexanol (B46403), has shown some effects on male reproductive organs in animal studies, including histopathological changes. ca.gov Furthermore, studies on other industrial solvents have demonstrated the utility of these biomarkers. For instance, exposure to toluene (B28343) has been linked to increased DNA damage in the comet assay and higher levels of urinary 8-OHdG. appremed.org Research on 4-MCHM indicated that it primarily induced DNA damage-related biomarkers in human cells, suggesting a potential for genotoxicity. nih.govnih.gov These findings highlight the types of biomarkers that could be employed to investigate the genotoxic potential of this compound and its metabolites more thoroughly.

Future Research Directions and Unexplored Avenues in Cyclohexane Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Conversion

The selective oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil, is a cornerstone of the chemical industry, primarily for the production of nylon. hep.com.cn However, current industrial methods suffer from low conversion rates (3-5%) to maintain high selectivity, highlighting a critical area for improvement. hep.com.cn Future research will focus on creating advanced catalytic systems that can overcome this trade-off.

A significant thrust is in the development of heterogeneous catalysts, which offer advantages in separation and reusability over their homogeneous counterparts. mdpi.com Researchers are exploring a variety of materials, including:

Metal-Substituted Molecular Sieves: Materials like titanium-substituted silicalite (TS-1) and other transition metal (e.g., Ce, V, Al) incorporated zeolites and mesoporous silica (B1680970) (e.g., HMS, AlPO-5) are being investigated for their catalytic prowess in this compound oxidation. hep.com.cnpsu.eduacs.org For instance, a Ce/AlPO-5 catalyst has shown a this compound conversion of 13% with over 92% selectivity to cyclohexanol and cyclohexanone using oxygen as the oxidant. psu.edu

Nanomaterials: Nanomaterials, such as iron-containing mesoporous silica nanoparticles (Fe-MSN), have demonstrated high conversion rates at room temperature using hydrogen peroxide as a green oxidant. rsc.org Protonated Fe-MSN (H/Fe-MSN) catalysts have achieved this compound conversions as high as 97%, with cyclohexanone as the primary product. rsc.org

Metal-Organic Frameworks (MOFs) and Porphyrins: These materials offer tunable structures and active sites, making them promising candidates for selective C-H bond activation in this compound. hep.com.cn

Bimetallic Catalysts: The synergy between two different metals can enhance catalytic activity and selectivity. For example, copper and magnesium oxide co-supported on mesoporous silica (Mg-Cu/SBA-15) have achieved a 12% conversion of this compound with an impressive 99.3% selectivity for KA oil using molecular oxygen. rsc.org

The ultimate goal is to design catalysts that can operate under milder conditions, utilize environmentally benign oxidants like O2 or H2O2, and achieve high conversion and selectivity simultaneously, thereby making the process more economically and environmentally sustainable. mdpi.com

Deeper Understanding of Complex Reaction Mechanisms at the Quantum Level

Advancing this compound chemistry requires a fundamental understanding of the intricate reaction mechanisms at the molecular and electronic levels. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating these complex pathways.

Future research in this area will focus on:

Mapping Reaction Pathways: Quantum calculations can map the potential energy surfaces for various this compound reactions, including oxidation and thermal decomposition. acs.orgsioc-journal.cn This allows for the identification of transition states, intermediates, and the determination of reaction barriers, providing a detailed picture of how reactions proceed. acs.orgsioc-journal.cn For instance, studies on the thermal decomposition of this compound have used quantum chemistry to propose detailed reaction schemes involving numerous elementary reactions. acs.org

Understanding Catalyst-Substrate Interactions: At the quantum level, researchers can model how this compound interacts with the active sites of a catalyst. This understanding is crucial for designing catalysts with improved activity and selectivity. DFT calculations can help explain phenomena like the enhanced reactivity of certain metal centers in M-N-C catalysts for this compound oxidation. rsc.org

Investigating Radical Chemistry: Many this compound reactions, such as bromination and oxidation, proceed through radical mechanisms. acs.orgresearchgate.net Quantum chemistry can provide insights into the formation, stability, and reactivity of these radical intermediates, which is essential for controlling the reaction outcome. acs.org

Pericyclic Reactions: For unsaturated derivatives of this compound, such as cyclohexene (B86901) and cyclohexadienes, quantum calculations are used to study pericyclic reactions, which are crucial in their combustion chemistry. researchgate.net

By combining theoretical calculations with experimental results, a more complete and accurate picture of this compound's reactivity can be developed, paving the way for the rational design of new chemical processes.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental work is becoming increasingly vital for accelerating research and development in this compound chemistry. This integrated approach allows for the predictive design of catalysts and reaction conditions, reducing the need for extensive and time-consuming trial-and-error experimentation.

Key future directions include:

Kinetic Modeling: Detailed chemical kinetic models are being developed to simulate complex processes like this compound oxidation and pyrolysis. researchgate.netacs.org These models, which incorporate a vast number of elementary reactions and their rate constants, can be validated against experimental data from sources like jet-stirred reactors and shock tubes. researchgate.netacs.org For example, a model for this compound pyrolysis was developed and its predictions were in good agreement with experimental data for 15 products without adjusting kinetic parameters. acs.org

Machine Learning and AI: The application of machine learning and artificial intelligence is poised to revolutionize the field. These tools can analyze large datasets from both computational and experimental studies to identify patterns and predict the performance of new catalysts or reaction conditions.

Predicting Physicochemical Properties: Computational methods are being used to predict properties like the distribution coefficients of molecules between this compound and water. nih.govnih.gov Blind predictive challenges, such as the SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) experiment, are driving the development and refinement of these predictive models by comparing computational predictions against high-quality experimental data. nih.gov

Microkinetic Modeling: This approach connects the elementary steps of a catalytic cycle, often elucidated by quantum chemistry, to macroscopic reaction rates. Microkinetic models can reproduce experimental trends in product rates and selectivity, providing a powerful tool for understanding and optimizing catalytic systems. rsc.org

The continuous feedback loop between prediction and experimentation will be crucial for tackling the complex challenges in this compound chemistry and for the rational design of more efficient and sustainable processes.

Advancements in Sustainable and Environmentally Benign this compound Chemistry

The principles of green chemistry are increasingly guiding research in this compound chemistry, aiming to minimize environmental impact and enhance sustainability. jeol.comijpsjournal.com This involves a holistic approach that considers all aspects of a chemical process, from starting materials to final products and waste generation.

Future research in this domain will emphasize:

Green Solvents and Reagents: A major focus is on replacing hazardous solvents and reagents with more environmentally friendly alternatives. ijpsjournal.com This includes the use of water, supercritical fluids, or even solvent-free reaction conditions. psu.eduacs.org The use of "green" oxidants like molecular oxygen and hydrogen peroxide is a key area of research, as they produce water as the only byproduct. psu.edursc.org

Renewable Feedstocks: While this compound is currently derived from petroleum, future research may explore pathways to produce it or its derivatives from renewable biomass sources, contributing to a more circular economy.

Biodegradable Materials: Organic chemistry principles are being applied to design and synthesize biodegradable polymers and recyclable composites, reducing the long-term environmental burden of materials derived from this compound. wepub.org For example, research into high-performance biodegradable polymers aims to meet societal demands while minimizing plastic waste. wepub.org

Hydrogen Storage: this compound and its derivatives, like methylthis compound (B89554), are being investigated as potential liquid organic hydrogen carriers (LOHCs) for the safe storage and transport of hydrogen, a clean energy source. jeol.com Developing efficient catalysts for the dehydrogenation of these carriers is an active area of research. jeol.com

By integrating these green chemistry principles, the chemical industry can move towards more sustainable practices for the production and use of this compound-based products.

Comprehensive Mechanistic Studies on Long-Term Biological and Environmental Impacts

Understanding the long-term fate and effects of this compound and its derivatives in biological systems and the environment is crucial for ensuring their safe and sustainable use. While this compound itself has relatively low persistence in water and soil, a more comprehensive understanding of its ecotoxicity and biological interactions is needed. cpchem.com

Future research should focus on:

Ecotoxicity and Biodegradation: While this compound is known to be toxic to aquatic organisms, more detailed studies are needed to understand its long-term effects on various species and ecosystems. dcceew.gov.auepa.gov Investigating the biodegradation pathways of this compound and its derivatives will help in assessing their environmental persistence and potential for bioaccumulation. cpchem.com

Metabolism and Toxicity of Derivatives: Many this compound derivatives are used in various applications, and their metabolic pathways and potential toxicity are often not well understood. For example, the chemical spill of 4-methyl-1-cyclohexanemethanol (4-MCHM) highlighted the lack of toxicological data for many this compound-based compounds and their metabolites. nih.gov Mechanistic studies are needed to assess the potential for genotoxicity, reproductive effects, and other long-term health impacts. dcceew.gov.aunih.gov

Structure-Activity Relationships: By studying a wider range of this compound derivatives, researchers can develop structure-activity relationships (SARs) to predict the potential toxicity of new compounds before they are synthesized and commercialized. This proactive approach can help in designing safer chemicals from the outset.

Atmospheric Chemistry: this compound can contribute to the formation of photochemical smog. dcceew.gov.au Further studies on its atmospheric reactions are needed to better understand its role in air pollution and to develop strategies for mitigating its impact.

A thorough understanding of the entire life cycle of this compound and its related compounds, from production to their ultimate environmental fate, is essential for responsible chemical management and the protection of human health and the environment.

Q & A

Basic Research Questions

Q. What experimental techniques are used to analyze cyclohexane conformations, and how do they inform stability predictions?

  • Methodological Answer: this compound conformations (e.g., chair, boat, twist-boat) are analyzed via X-ray crystallography for solid-state structures, dynamic NMR spectroscopy to study ring-flipping kinetics, and computational methods (e.g., density functional theory) to calculate energy barriers. For example, the chair conformation is stabilized by ~23 kJ/mol compared to the boat due to reduced steric strain .

Q. How is this compound synthesized and purified for laboratory use, and what safety protocols are critical?

  • Methodological Answer: this compound is typically synthesized via catalytic hydrogenation of benzene or isolated from petroleum distillates. Purification involves fractional distillation (boiling point: 354 K) and drying over molecular sieves. Safety protocols mandate using <100 mL per reaction without PI approval, proper PPE (gloves, goggles), and adherence to SDS guidelines for flammability and toxicity .

Q. What thermodynamic properties of this compound are essential for reaction modeling, and how are they experimentally determined?

  • Key Properties:

  • Standard enthalpy of formation: 123.1±0.79kJ/mol123.1 \pm 0.79 \, \text{kJ/mol}
  • Ionization potential: 9.88±0.03eV9.88 \pm 0.03 \, \text{eV}
  • Density: 0.799g/mL0.799 \, \text{g/mL} at 298 K
    These are measured via bomb calorimetry, mass spectrometry, and densimetry, respectively, and are critical for kinetic modeling .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound combustion data between shock tube and rapid compression machine (RCM) studies?

  • Methodological Answer: Discrepancies in ignition delay times arise from differences in experimental conditions (e.g., pressure, temperature gradients). Shock tubes (e.g., 900–1400 K) provide high-temperature data, while RCMs (560–620 K) capture negative temperature coefficient (NTC) behavior. Cross-validation with detailed kinetic models (e.g., JetSurF 2.0) reconciles data by adjusting rate constants for key reactions like cyclohexylperoxy radical isomerization .

Q. What role does quantum chemistry play in identifying intermediates during this compound low-temperature oxidation?

  • Methodological Answer: Synchrotron-based photoionization mass spectrometry (SVUV-PEPICO) coupled with CCSD(T)/CBS calculations identifies isomers (e.g., cyclohexene oxide, cyclic ethers) by matching experimental ionization energies with theoretical predictions. This approach revealed benzene precursors like 1,3-cyclohexadiene in fuel-rich flames .

Q. How are laminar flame speeds of this compound measured, and why do they differ from alkylated derivatives?

  • Methodological Answer: Laminar flame speeds are determined using heated spherical vessels or counterflow burners. This compound exhibits lower speeds (e.g., ~35 cm/s at 1 atm) compared to methylthis compound (~40 cm/s) due to faster H-abstraction reactions in branched analogs. Kinetic models attribute this to enhanced radical branching in alkylated species .

Q. What mechanistic insights explain benzene formation in this compound pyrolysis and oxidation?

  • Mechanistic Pathways:

  • Pyrolysis: this compound dehydrogenation forms cyclohexene, which undergoes Diels-Alder reactions to yield benzene.
  • Oxidation: Cyclohexyl radicals combine with propargyl radicals (C3H3\text{C}_3\text{H}_3) via C6H6\text{C}_6\text{H}_6 potential energy surfaces. Rate constants for these pathways are validated using shock tube and flame-sampling data .

Methodological Challenges and Solutions

Q. How are this compound kinetic models validated against conflicting experimental datasets?

  • Validation Strategy: Models (e.g., CRECK, JetSurF) are tested against speciation data from jet-stirred reactors (JSRs), ignition delays, and flame profiles. Discrepancies in intermediate concentrations (e.g., formaldehyde) are resolved by refining sub-mechanisms for C1–C5\text{C}_1\text{–C}_5 species and updating thermodynamic libraries .

Q. What advanced sampling techniques mitigate this compound’s volatility in microfluidic studies?

  • Solution: High-pressure microfluidic reactors (e.g., 10 atm) with integrated GC/MS sampling minimize evaporation. The Peng-Robinson equation of state (PREOS) predicts phase behavior, while in-situ Raman spectroscopy tracks real-time concentration changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.